molecular formula C10H12O3 B1346789 2-(3,4-Dimethoxyphenyl)acetaldehyde CAS No. 5703-21-9

2-(3,4-Dimethoxyphenyl)acetaldehyde

Cat. No.: B1346789
CAS No.: 5703-21-9
M. Wt: 180.2 g/mol
InChI Key: RIVVYJWUHXMGSK-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)acetaldehyde (CAS 5703-21-9) is a high-purity chemical intermediate of significant value in pharmaceutical research and development. This compound, also known as Homoveratrylaldehyde, is characterized as a clear, colorless to light yellow liquid . It serves a critical role as a building block in organic synthesis and is specifically identified as a key impurity and metabolite in the synthesis and quality control of the active pharmaceutical ingredient Asenapine . As such, it is an essential Reference Standard for analytical method development, validation, and Quality Control (QC) applications, ensuring consistency and regulatory compliance in the commercial production of pharmaceuticals . Researchers should note that this aldehyde is a sensitive compound. It is air- and heat-sensitive, requiring storage under an inert atmosphere in a freezer (below -20°C) to maintain its stability and purity . The compound has a molecular formula of C10H12O3 and a molecular weight of 180.20 g/mol . With a boiling point of 121°C at 0.3 mmHg and a specific gravity of 1.16, it is offered with a guaranteed purity of >98.0% (GC) . This product is intended for research purposes as a chemical intermediate and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O3/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,6-7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVVYJWUHXMGSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10205640
Record name 3,4-Dimethoxybenzeneacetaldehyde
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5703-21-9
Record name 3,4-Dimethoxybenzeneacetaldehyde
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Record name 3,4-Dimethoxybenzeneacetaldehyde
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Record name 3,4-Dimethoxybenzeneacetaldehyde
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Record name (3,4-dimethoxyphenyl)acetaldehyde
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Record name 3,4-DIMETHOXYBENZENEACETALDEHYDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-(3,4-Dimethoxyphenyl)acetaldehyde (CAS 5703-21-9): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis, certain molecular scaffolds serve as indispensable linchpins for the construction of complex, high-value molecules. 2-(3,4-Dimethoxyphenyl)acetaldehyde, also known by its common name homoveratraldehyde, is one such critical intermediate. With the CAS number 5703-21-9, this aromatic aldehyde is a cornerstone in the synthesis of a diverse range of compounds, from pharmaceuticals to fragrances.[1][2] Its structure, featuring a reactive aldehyde functionality and a catechol dimethyl ether moiety, makes it a versatile precursor for building the core of numerous isoquinoline alkaloids and other pharmacologically active agents.

This guide provides an in-depth technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its properties, the logic of its synthetic routes, and the mechanisms of its application, providing a field-proven perspective on its utility.

Section 1: Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound dictate its handling, storage, and reactivity. This compound is typically a colorless to light yellow liquid, though it may exist as a semi-solid depending on purity and temperature.[3] A critical consideration for researchers is its sensitivity to both air and heat, which necessitates specific storage and handling protocols to prevent oxidation of the aldehyde group to the corresponding carboxylic acid. For long-term viability, storage under an inert atmosphere at temperatures below -15°C is strongly recommended.[3][4][5]

A summary of its core physicochemical properties is presented below. Note the variance in reported boiling points and densities, which often stems from different measurement conditions (e.g., pressure) and the purity of the sample.

PropertyValueSource(s)
CAS Number 5703-21-9[4][6][7]
Molecular Formula C₁₀H₁₂O₃[4][6][7]
Molecular Weight 180.20 g/mol [3][4][6]
Synonyms Homoveratraldehyde, (3,4-Dimethoxyphenyl)ethanal[6]
Appearance Colorless to Light yellow clear liquid
Boiling Point 280.3 ± 25.0 °C at 760 mmHg; 121 °C at 0.3 mmHg[6]
Density 1.1 - 1.55 g/cm³[4][6]
Flash Point ~114 °C[6]
Refractive Index ~1.501 - 1.543[6][8]
Storage Store under inert gas, Frozen (< -15°C), Air & Heat Sensitive[3][4]

Section 2: Synthesis and Purification

While this compound is commercially available, understanding its synthesis is crucial for specialized applications, such as isotopic labeling or analog development. A common and logical approach involves the controlled oxidation of the corresponding primary alcohol, 2-(3,4-dimethoxyphenyl)ethanol. This precursor is readily synthesized by the reduction of commercially available 3,4-dimethoxyphenylacetic acid or its esters.

The choice of oxidant is paramount to prevent over-oxidation to the carboxylic acid. Mild oxidation agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are favored in laboratory settings for their high selectivity for aldehydes.

Experimental Protocol: Synthesis via Oxidation

This protocol describes a representative lab-scale synthesis.

Step 1: Oxidation of 2-(3,4-Dimethoxyphenyl)ethanol

  • To a stirred solution of 2-(3,4-dimethoxyphenyl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) under an argon atmosphere, add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.

    • Rationale: DCM is a good, inert solvent for both the alcohol and DMP. The reaction is conducted under argon and at a reduced temperature to minimize side reactions and ensure stability. DMP is chosen for its mild conditions and high yield.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Rationale: TLC allows for visual confirmation of the consumption of the starting material and the appearance of the product, which will have a different Rf value.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 ratio). Stir vigorously for 20 minutes until the solution becomes clear.

    • Rationale: The thiosulfate quenches the excess DMP, and the bicarbonate neutralizes the acetic acid byproduct of the reaction.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Rationale: These are standard workup steps to isolate the crude product from the aqueous phase and remove residual water.

Step 2: Purification by Column Chromatography

  • Adsorb the crude oil onto a small amount of silica gel.

  • Load onto a silica gel column packed with a suitable non-polar solvent system (e.g., hexane/ethyl acetate gradient, starting from 95:5).

    • Rationale: The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired aldehyde product.

  • Collect fractions and analyze by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear or pale yellow oil.

Workflow Visualization

Synthesis_Workflow cluster_synthesis Step 1: Oxidation cluster_purification Step 2: Purification start 2-(3,4-Dimethoxyphenyl)ethanol in anhydrous DCM reagent Add Dess-Martin Periodinane (1.2 eq) at 0°C under Argon start->reagent react Stir at RT for 2-3h (Monitor by TLC) reagent->react quench Quench with Na₂S₂O₃ / NaHCO₃ react->quench extract Extract with DCM quench->extract dry Dry organic phase (Na₂SO₄) & Concentrate extract->dry load Load crude product onto Silica Gel Column dry->load Crude Product elute Elute with Hexane/ Ethyl Acetate Gradient load->elute collect Collect & Combine Pure Fractions elute->collect final Concentrate under reduced pressure collect->final product This compound final->product Purified Product Mass_Spec_Fragmentation cluster_struct Predicted Fragmentation parent [M+H]⁺ m/z = 181 frag1 Loss of CH₂CHO m/z = 137 parent->frag1 - C₂H₃O frag2 Loss of H₂O m/z = 163 parent->frag2 - H₂O parent_node Parent Ion (181) frag1_node Tropylium-like Ion (137) parent_node->frag1_node frag2_node Dehydrated Ion (163) parent_node->frag2_node

Caption: Predicted ESI-MS fragmentation of the parent ion.

Section 4: Biological Activity and Applications

The utility of this compound extends from its role as a synthetic intermediate to its own intrinsic biological activity.

Pharmaceutical Intermediate

This compound is a key building block for various pharmaceuticals. Its structure is particularly suited for the Pictet-Spengler reaction, a powerful method for synthesizing tetrahydroisoquinolines, which form the core of many alkaloids and modern drugs. It is also a known human metabolite of several important drugs, including verapamil, a widely used calcium channel blocker. [9]Its availability and reactivity make it a valuable starting material in medicinal chemistry campaigns. [1]

Enzyme Inhibition and Anti-Cancer Potential

Research has shown that this compound exhibits anti-cancer properties both in vitro and in vivo. [4]The primary mechanism of this activity is the inhibition of aldehyde dehydrogenase (ALDH), an enzyme family often overexpressed in cancer stem cells and associated with chemotherapy resistance. [4]By inhibiting ALDH, the compound leads to an intracellular accumulation of reactive aldehydes, inducing cellular stress and promoting apoptosis through caspase-independent pathways. [4]

ALDH_Inhibition compound This compound aldh Aldehyde Dehydrogenase (ALDH) compound->aldh Inhibits acids Carboxylic Acids (Detoxified) aldh->acids Catalyzes stress ↑ Intracellular Aldehyde Concentration aldh->stress Block leads to aldehydes Endogenous Aldehydes aldehydes->aldh Substrate apoptosis Cellular Stress & Apoptosis stress->apoptosis

Caption: Mechanism of ALDH inhibition and induced apoptosis.

Fragrance Industry

Beyond its biomedical applications, the unique aromatic properties of this compound make it a valuable component in the fragrance industry. It serves as a precursor in the synthesis of various scent compounds, contributing to complex and distinctive aromas. [1][2]

Section 5: Safety and Handling

As a reactive chemical, proper handling is essential. The compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation. [3][5]

Hazard Class GHS Pictogram Signal Word Hazard Statement
Acute Toxicity, Oral GHS07 (Exclamation Mark) Warning H302: Harmful if swallowed
Skin Irritation GHS07 (Exclamation Mark) Warning H315: Causes skin irritation
Eye Irritation GHS07 (Exclamation Mark) Warning H319: Causes serious eye irritation

| STOT-SE | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

Handling Best Practices:

  • Ventilation: Always handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and nitrile gloves.

  • Storage: Store in a tightly sealed container under an inert gas (Argon or Nitrogen) in a freezer (-20 °C is recommended). [3][5]* Transport: Requires cold-chain transportation to maintain stability. [3][5]* Spills: Absorb with an inert material and dispose of as hazardous chemical waste.

Conclusion

This compound is more than a simple chemical reagent; it is a versatile and powerful tool for chemical innovation. Its well-defined physicochemical properties, coupled with its reactivity as an aldehyde and its utility as a structural motif, secure its importance in drug discovery, medicinal chemistry, and the fragrance industry. Its intrinsic biological activity as an ALDH inhibitor further opens new avenues for therapeutic research. A thorough understanding of its synthesis, characterization, and handling, as detailed in this guide, is paramount for any scientist looking to leverage its full potential.

References

  • Chemsrc. (n.d.). (3,4-Dimethoxyphenyl)acetaldehyde | CAS#:5703-21-9. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 2-((4-Methoxyphenyl)methoxy)acetaldehyde. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Disulfiram: Mechanisms, Applications, and Challenges. PubMed Central. Retrieved February 2, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of (3,4-Dimethoxyphenyl)acetaldehyde in Chemical Synthesis. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
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  • Pharmaffiliates. (n.d.). This compound | 5703-21-9. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 3,4-Dimethoxybenzeneacetaldehyde. Retrieved February 2, 2026, from [Link]

  • NIST. (n.d.). Acetaldehyde. Retrieved February 2, 2026, from [Link]

  • National Institute on Alcohol Abuse and Alcoholism. (n.d.). Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol. Retrieved February 2, 2026, from [Link]

  • ScienceDirect. (2010). Infrared absorption cross-sections for acetaldehyde (CH3CHO) in the 3 μm region. Retrieved February 2, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetaldehyde. Retrieved February 2, 2026, from [Link]

  • PubMed. (2019). Quantifying acetaldehyde in astronomical ices and laboratory analogues: IR spectra, intensities, 13C shifts, and radiation chemistry. Retrieved February 2, 2026, from [Link]

  • MDPI. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Retrieved February 2, 2026, from [Link]

  • NISCAIR. (n.d.). Spectral characterizations, Hirshfeld surface analysis and molecular docking studies of new novel NLO 2-(3,4-Dimethoxyphenyl). Retrieved February 2, 2026, from [Link]

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Sources

A Comprehensive Technical Guide to the Safe Handling of 2-(3,4-Dimethoxyphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety protocols and handling precautions for 2-(3,4-Dimethoxyphenyl)acetaldehyde (CAS No: 5703-21-9). As a bioactive molecule with applications in organic synthesis and potential anti-cancer properties, understanding its hazard profile is paramount for ensuring laboratory safety and experimental integrity.[1] This guide moves beyond a simple recitation of safety data sheet (SDS) points to explain the scientific rationale behind each procedural recommendation, empowering researchers to work with this compound confidently and safely.

Section 1: Core Hazard Profile and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling. The primary hazards are associated with irritation and acute toxicity if ingested.

Table 1: GHS Hazard Summary for this compound

Classification GHS Pictogram Signal Word Hazard Statements
Acute Toxicity, Oral GHS07 (Exclamation Mark)[1] Warning [2] H302: Harmful if swallowed.[1][2]
Skin Corrosion/Irritation GHS07 (Exclamation Mark)[1] Warning [2] H315: Causes skin irritation.[2]
Serious Eye Damage/Irritation GHS07 (Exclamation Mark)[1] Warning [2] H319: Causes serious eye irritation.

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | GHS07 (Exclamation Mark)[1] | Warning [2] | H335: May cause respiratory irritation.[2] |

Understanding the Hazards: The Chemistry Behind the Classification

The aldehyde functional group is inherently reactive, which is the root cause of its primary hazards.

  • Irritation (H315, H319, H335): Aldehydes can react with amine and thiol groups present in proteins within skin, eyes, and the respiratory tract. This covalent modification can disrupt cellular function and trigger an inflammatory response, leading to irritation. Prolonged or repeated exposure can lead to sensitization in some individuals.[3]

  • Acute Oral Toxicity (H302): If ingested, the compound can cause significant gastrointestinal distress. Its reactivity allows it to interact with biological macromolecules, leading to systemic effects.

  • Chemical Instability: A critical, often unlisted, hazard is the propensity of aldehydes to undergo auto-oxidation in the presence of air, forming the corresponding carboxylic acid (in this case, 3,4-dimethoxyphenylacetic acid). This process can be accelerated by light and heat. Furthermore, aldehydes can be prone to polymerization. These degradation pathways not only affect sample purity but can also create pressure buildup in sealed containers. This is the primary scientific reason for the stringent storage conditions recommended.[4]

Section 2: A Systematic Approach to Exposure Control

To mitigate the risks associated with this compound, a hierarchical approach to safety controls must be implemented. This methodology prioritizes the most effective control measures, with personal protective equipment (PPE) serving as the final barrier of defense.

Hierarchy_of_Controls cluster_controls Hierarchy of Safety Controls cluster_examples Application for this compound Elimination Elimination (Most Effective) Substitution Substitution E_ex Not applicable for specific synthesis Elimination->E_ex Engineering Engineering Controls S_ex Use a less hazardous precursor if possible Substitution->S_ex Administrative Administrative Controls Eng_ex Work within a certified Chemical Fume Hood Engineering->Eng_ex PPE Personal Protective Equipment (PPE) (Least Effective) Adm_ex Implement SOPs, Designated Areas, Training Administrative->Adm_ex PPE_ex Wear appropriate gloves, goggles, and lab coat PPE->PPE_ex

Caption: Hierarchy of controls, from most to least effective.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood .[4] All procedures that may generate aerosols or vapors, including weighing, transferring, and preparing solutions, must be conducted within a fume hood to prevent inhalation exposure.[4][5]

Administrative Controls
  • Standard Operating Procedures (SOPs): A detailed, lab-specific SOP for the use of this chemical must be written and reviewed by all personnel before work begins.[4]

  • Designated Areas: Clearly demarcate the area where this chemical is handled to prevent cross-contamination.[4][6] Signage indicating the presence of an irritant and potential sensitizer should be posted.

  • Training: All users must be trained on the specific hazards, handling protocols, and emergency procedures related to this compound.

Personal Protective Equipment (PPE)

PPE is not a substitute for robust engineering and administrative controls but is essential for protecting against residual risks like splashes or unforeseen contact.[7]

Table 2: Recommended Personal Protective Equipment

Protection Type Specification Rationale and Best Practices
Eye & Face Chemical splash goggles.[8] A full-face shield is recommended when handling larger quantities (>50g) or when there is a significant splash risk.[9] Protects against direct liquid splashes and vapors. Standard safety glasses do not provide an adequate seal against chemical vapors.[8][10]
Hand Nitrile or Neoprene gloves.[10] Latex gloves are not recommended due to poor chemical resistance.[6][9] Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately if contamination occurs. For prolonged contact, consider double-gloving.[4][11]
Body Fully-buttoned laboratory coat. A chemical-resistant apron may be necessary for transfers involving significant splash potential.[9] Protects skin and personal clothing from incidental contact. Ensure clothing fully covers the legs and that closed-toe shoes are worn.[4][7]

| Respiratory | Not required if work is performed within a certified fume hood. | If engineering controls fail or for emergency spill response, a full-face respirator with multi-purpose combination (US) respirator cartridges is appropriate.[4] |

Section 3: Step-by-Step Handling and Storage Protocols

Adherence to a strict, methodical workflow is critical for safety.

Experimental Protocol: Safe Handling Workflow
  • Pre-Handling Verification:

    • Confirm that a current Safety Data Sheet is accessible.[12]

    • Ensure the chemical fume hood is functioning correctly.

    • Verify that an emergency eyewash and safety shower are accessible and unobstructed.[4]

    • Assemble all necessary equipment and reagents before retrieving the chemical.

  • Donning PPE:

    • Don all required PPE as specified in Table 2 before entering the designated handling area.

  • Chemical Handling:

    • Conduct all manipulations inside the fume hood.

    • When opening the container for the first time, do so slowly to vent any potential pressure buildup.

    • Use compatible tools (e.g., glass or stainless steel spatulas) for transfers.

    • Keep the container tightly sealed when not in use.[13][14][15]

  • Post-Handling:

    • Decontaminate all non-disposable equipment that came into contact with the chemical.

    • Wipe down the work surface within the fume hood.

    • Properly dispose of all contaminated waste in a designated hazardous waste container.[16]

    • Remove PPE in the correct order (gloves first) to avoid self-contamination, and wash hands thoroughly with soap and water.[4]

Storage Requirements

The causality for the stringent storage conditions lies in preventing chemical degradation.

  • Temperature: Store in a freezer, under -15°C.[1][2] Low temperatures slow the rate of auto-oxidation and potential polymerization.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[2][4] This directly prevents the reaction of the aldehyde with atmospheric oxygen.

  • Container: Keep the container tightly closed and properly sealed to maintain the inert atmosphere and prevent moisture ingress.[4]

  • Location: Store in a designated, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[14][15]

Section 4: Emergency Response Procedures

Rapid and correct response to an exposure or spill is critical.

Emergency_Response cluster_exposure Exposure Type? Start Exposure Incident Occurs Inhalation Inhalation Skin_Contact Skin Contact Eye_Contact Eye Contact Action_Inhale Move to fresh air immediately. Seek medical attention. Inhalation->Action_Inhale Action_Skin Remove contaminated clothing. Flush skin with soap and water for 15+ minutes. Skin_Contact->Action_Skin Action_Eye Flush eyes at eyewash station for 15+ minutes. Remove contact lenses if possible. Seek immediate medical attention. Eye_Contact->Action_Eye Follow_Up Report incident to supervisor. Complete incident report. Action_Inhale->Follow_Up Action_Skin->Follow_Up Action_Eye->Follow_Up

Caption: Decision workflow for accidental exposure incidents.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][17]

  • Skin Contact: Immediately remove all contaminated clothing.[17] Flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[4][12] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[3][12] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[17] Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person.[17] Call a poison control center or doctor immediately for treatment advice.

Spill Response
  • Minor Spill (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or spill pads.[6]

    • Collect the absorbent material and contaminated debris into a sealable, labeled container for hazardous waste disposal.

    • Wipe the spill area with soap and water.[6]

  • Major Spill (outside a fume hood or large volume):

    • Evacuate the immediate area and alert all personnel.

    • If safe to do so, close the doors to the laboratory and prevent entry.

    • Contact your institution's emergency response team (e.g., Environmental Health & Safety).

    • Do not attempt to clean up a large spill without proper training and equipment.[6]

Section 5: Disposal Considerations

Chemical waste must be handled with the same level of care as the parent compound.

  • Product Waste: Unused or contaminated this compound must be disposed of as hazardous chemical waste.[5][16] It should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must also be disposed of in a designated solid hazardous waste container.

  • Prohibition: Do not discharge this chemical or its waste into drains or sewer systems.[6][16]

Section 6: Physicochemical Data Reference

Table 3: Key Physical and Chemical Properties

Property Value Source
CAS Number 5703-21-9 [1][2]
Molecular Formula C₁₀H₁₂O₃ [1][2]
Molecular Weight 180.20 g/mol [1][2]
Appearance Liquid, Semi-Solid, or Solid
Boiling Point 280.3 ± 25.0 °C at 760 mmHg [18]
Density ~1.1 g/cm³ [18]

| Flash Point | 114.1 ± 9.6 °C |[18] |

References

  • Airgas. (2021, March 8). Acetaldehyde Safety Data Sheet. [Link]

  • Delaware Health and Social Services. (2023, March). Frequently Asked Questions: Acetaldehyde. [Link]

  • Concordia University Environmental Health & Safety. Formaldehyde Safety Guidelines. [Link]

  • Carl ROTH. Safety Data Sheet: Acetaldehyde. [Link]

  • Centers for Disease Control and Prevention (CDC). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. [Link]

  • Western Carolina University. Standard Operating Procedure for the use of Acetaldehyde. [Link]

  • Chemsrc. (3,4-Dimethoxyphenyl)acetaldehyde | CAS#:5703-21-9. [Link]

  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Formaldehyde | Medical Management Guidelines. [Link]

  • VelocityEHS. (2016, June 22). Formaldehyde Safety Tips & Health Hazards from the SDS. [Link]

  • Providence College Environmental Health and Safety. Chemical Standard Operating Procedure for Formaldehyde. [Link]

  • ChemTalk. Lab Safety Equipment & PPE. [Link]

  • Robert Koch Institut. Formaldehyde (HCHO) C 1 Information and recommendations for doctors at hospitals/emergency departments. [Link]

  • Brigham Young University. A CHEMISTS' GUIDE TO PPE. [Link]

Sources

Sourcing and Stabilizing 2-(3,4-Dimethoxyphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Pharmaceutical Development

Executive Summary: The Homoveratraldehyde Challenge

2-(3,4-Dimethoxyphenyl)acetaldehyde (CAS: 5703-21-9), commonly known as Homoveratraldehyde, is a critical phenylacetaldehyde scaffold used in the synthesis of isoquinoline alkaloids (e.g., papaverine) and sympathomimetic drugs via the Pictet-Spengler reaction.

Despite its structural simplicity, this compound presents a significant supply chain challenge: high susceptibility to aerobic oxidation and polymerization . Commercial batches frequently arrive degraded into 3,4-dimethoxyphenylacetic acid or oligomeric tars.

This guide provides a technical framework for sourcing, validating, and handling this reagent. It moves beyond a simple supplier list to establish a self-validating quality assurance protocol , ensuring that drug development workflows are not compromised by impure starting materials.

Commercial Supply Landscape

The supply market for Homoveratraldehyde is bifurcated into High-Fidelity Reagent Suppliers (who store under inert gas/cold chain) and Bulk Aggregators (who may not adhere to strict handling protocols).

Supplier Tier Analysis
Supplier TierRepresentative CompaniesPurity ClaimStorage ProtocolRisk Profile
Tier 1: Primary Manufacturers TCI Chemicals, Biosynth>98.0% (GC)Frozen (< -20°C), Argon-packedLow. Material is usually fresh but expensive.
Tier 2: Catalog Aggregators Sigma-Aldrich, Ambeed, Alfa Aesar95-97%Refrigerated (2-8°C)Medium. Stock rotation varies; oxidation is common.
Tier 3: Bulk Chemical Houses Ningbo Inno, Various Indian/Chinese CROsVariableAmbient / CoolHigh. Often requires re-purification upon receipt.
Sourcing Strategy Decision Tree

The following decision logic models the optimal sourcing path based on project scale and required purity.

SourcingStrategy Start Requirement: this compound ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 10 Grams (Discovery) ScaleCheck->SmallScale LargeScale > 100 Grams (Process Dev) ScaleCheck->LargeScale Tier1 Source Tier 1 (TCI/Biosynth) Cold Chain Mandatory SmallScale->Tier1 MakeDecision Cost/Stability Analysis LargeScale->MakeDecision QC_Check Immediate QC (H-NMR) Tier1->QC_Check PurityCheck Purity > 95%? QC_Check->PurityCheck Use Use Immediately PurityCheck->Use Yes Purify Bisulfite Adduct Purification PurityCheck->Purify No (Acid Present) InHouse In-House Synthesis (Darzens Route) MakeDecision->InHouse High Stability Risk BulkBuy Bulk Purchase + Distillation MakeDecision->BulkBuy Capability to Distill

Figure 1: Strategic decision tree for sourcing Homoveratraldehyde based on scale and stability risks.

Technical Profile & Degradation Mechanisms

Understanding the degradation pathway is essential for interpreting QC data.[1] The aldehyde proton is highly labile, leading to two primary degradation modes:

  • Auto-oxidation: Exposure to atmospheric oxygen converts the aldehyde to 3,4-dimethoxyphenylacetic acid . This is an autocatalytic radical process.

  • Oligomerization: In the presence of trace acids (often the auto-oxidation product), the aldehyde undergoes aldol-type condensations, forming colored trimers and polymers.

The Degradation Pathway

Degradation Aldehyde Homoveratraldehyde (Liquid, Colorless) Radical Peroxy Radical Intermediate Aldehyde->Radical + O2 (Air) Polymer Oligomers/Tars (Yellow/Brown Oil) Aldehyde->Polymer + H+ (Acid Catalysis) Acid 3,4-Dimethoxyphenylacetic Acid (Solid, White) Radical->Acid Auto-oxidation Acid->Polymer Catalyzes

Figure 2: Auto-oxidation and acid-catalyzed polymerization pathways.

Quality Assurance: The Self-Validating Protocol

Do not rely on the Certificate of Analysis (CoA) provided by the supplier. The compound may have degraded during transit.[1] Implement this mandatory entry-QC protocol upon receipt.

1H-NMR Validation

Dissolve 10 mg in CDCl3. Focus on three key diagnostic regions:

Chemical Shift (δ)MultiplicityAssignmentDiagnostic Value
9.70 ppm Triplet (t)Aldehyde -CHO Target peak. Integration = 1.0.
3.60 ppm Singlet (s)Methylene -CH2- Shift moves to ~3.65 ppm in the acid impurity.
~10.0 - 12.0 ppm BroadCarboxylic Acid -COOH Indicates oxidation (3,4-dimethoxyphenylacetic acid).

Acceptance Criteria:

  • Aldehyde peak integral > 0.95 relative to aromatic protons.

  • Absence of broad acid peak > 10 ppm.

  • Color: Colorless to pale yellow. Dark orange/brown indicates polymerization.

Remediation of Degraded Stock

If the batch fails QC (contains >5% acid or polymer), use the Bisulfite Adduct Method for purification:

  • Dissolve impure aldehyde in minimal diethyl ether.

  • Add saturated aqueous sodium bisulfite (NaHSO3) with vigorous stirring. The aldehyde forms a solid bisulfite adduct; impurities (acid/dimers) remain in the organic phase.

  • Filter the solid adduct and wash with ether.

  • Regenerate the aldehyde by treating the solid with aqueous sodium carbonate (Na2CO3) and extracting into dichloromethane (DCM).

  • Dry (MgSO4) and concentrate immediately before use.

In-House Synthesis (The "Make" Option)

For large-scale campaigns (>100g), commercial sourcing is risky due to lot-to-lot variability. The Darzens Condensation is the industry-standard "Make" route, offering high throughput and avoiding the use of unstable oxidants.

Synthesis Workflow

Reaction: 3,4-Dimethoxybenzaldehyde (Veratraldehyde) + Methyl Chloroacetate


 Glycidic Ester 

Homoveratraldehyde.

Protocol:

  • Condensation: React veratraldehyde with methyl chloroacetate using sodium methoxide (NaOMe) in methanol at -10°C to form the epoxide (glycidic ester).

  • Hydrolysis: Treat the ester with aqueous NaOH to form the sodium glycidate salt.

  • Decarboxylation: Acidify and heat (reflux in toluene/water biphasic system) to trigger decarboxylation, yielding the target aldehyde.

Synthesis Veratraldehyde Veratraldehyde (Stable Precursor) Step1 1. Methyl Chloroacetate / NaOMe (Darzens Condensation) Veratraldehyde->Step1 Epoxide Glycidic Ester Intermediate Step1->Epoxide Step2 2. NaOH Hydrolysis 3. H+ / Heat (Decarboxylation) Epoxide->Step2 Product This compound Step2->Product

Figure 3: Darzens condensation route for robust in-house synthesis.

Handling and Storage Directives

To maintain integrity after opening:

  • Inert Atmosphere: Always blanket the headspace with Argon or Nitrogen after use.

  • Cold Storage: Store at -20°C . Do not store at 4°C for periods exceeding 1 week.

  • Aliquot: If frequent use is expected, divide the bulk bottle into single-use vials inside a glovebox to prevent repeated freeze-thaw cycles and oxygen exposure.

References

  • TCI Chemicals. Product Specification: this compound (D6497). Retrieved from .

  • Sigma-Aldrich. Product Detail: this compound. Retrieved from .

  • Banwell, M. G., et al. "Exploiting the Darzens reaction for the synthesis of isoquinoline alkaloids." Journal of the Chemical Society, Perkin Transactions 1, 1994.
  • Biosynth. this compound (FD142379) Technical Data. Retrieved from .

  • BenchChem. Reactivity Profile of 2-(3,4-Dimethoxyphenyl)propanal and related phenylacetaldehydes. Retrieved from .

Sources

Unveiling the Bioactive Potential of 2-(3,4-Dimethoxyphenyl)acetaldehyde: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the biological activities of 2-(3,4-Dimethoxyphenyl)acetaldehyde, also known as homoveratraldehyde. Synthesizing current knowledge, this document offers a technical narrative designed for researchers, scientists, and drug development professionals. We will delve into its primary mechanism of action, potential therapeutic applications, and the experimental frameworks required to validate its efficacy.

Executive Summary: A Molecule of Interest in Oncology

This compound has emerged as a bioactive molecule with demonstrated anti-cancer properties in both in vitro and in vivo settings.[1] Its core mechanism of action is the inhibition of aldehyde dehydrogenase (ALDH), a critical enzyme in cellular detoxification pathways. By impeding ALDH function, this compound induces the intracellular accumulation of toxic aldehydes, such as acetaldehyde, which subsequently triggers programmed cell death, or apoptosis, through a caspase-independent pathway.[1] This targeted disruption of a key cellular defense mechanism positions this compound and its derivatives as promising candidates for further investigation in oncology drug development. Beyond its direct biological effects, this compound also serves as a valuable intermediate in the synthesis of a wide array of medicinal compounds.

The Central Hypothesis: Exploiting Aldehyde Dehydrogenase (ALDH) as a Therapeutic Target

The scientific rationale for the anti-cancer activity of this compound is centered on the inhibition of the aldehyde dehydrogenase (ALDH) enzyme family. ALDHs are crucial for the oxidation of both endogenous and exogenous aldehydes to their corresponding carboxylic acids, thereby protecting cells from aldehyde-induced damage.[2]

Certain cancer cells, particularly cancer stem cells, exhibit high levels of ALDH activity, which is believed to contribute to their resistance to chemotherapy. By inhibiting ALDH, this compound effectively removes a key defense mechanism of these cancer cells, leading to a buildup of toxic acetaldehyde. Acetaldehyde is a genotoxic compound that can form adducts with DNA and proteins, leading to cellular stress and, ultimately, cell death.[3]

The proposed mechanism of action involves a two-pronged attack:

  • Direct ALDH Inhibition: this compound acts as an inhibitor of ALDH, leading to the accumulation of intracellular acetaldehyde.

  • Induction of Caspase-Independent Apoptosis: The resulting high levels of acetaldehyde trigger a form of programmed cell death that does not rely on the typical caspase cascade.[1] This is a significant attribute, as some cancers develop resistance to therapies that induce caspase-dependent apoptosis.

A secondary proposed mechanism suggests that under acidic conditions, this compound may be protonated, leading to the formation of a 3,4-dimethoxyphenylacetic acid analog. This analog is hypothesized to inhibit cell proliferation by interfering with protein synthesis and cell division.[1]

This compound This compound ALDH Inhibition ALDH Inhibition This compound->ALDH Inhibition Acetaldehyde Accumulation Acetaldehyde Accumulation ALDH Inhibition->Acetaldehyde Accumulation Cellular Stress Cellular Stress Acetaldehyde Accumulation->Cellular Stress Caspase-Independent Apoptosis Caspase-Independent Apoptosis Cellular Stress->Caspase-Independent Apoptosis Cancer Cell Death Cancer Cell Death Caspase-Independent Apoptosis->Cancer Cell Death

Caption: Proposed mechanism of action for this compound.

In Vitro Evaluation: A Methodical Approach to Validation

To rigorously assess the biological activity of this compound, a series of well-defined in vitro assays are essential. The following protocols provide a framework for such an investigation.

Aldehyde Dehydrogenase (ALDH) Inhibition Assay

The primary mechanistic claim of ALDH inhibition must be quantitatively validated. A colorimetric or fluorometric ALDH activity assay is a standard method for this purpose.

Protocol: Colorimetric ALDH Activity Assay

  • Preparation of Reagents:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

    • ALDH Enzyme (commercially available or from cell lysates)

    • Substrate: Acetaldehyde

    • Cofactor: NAD+

    • Colorimetric Probe (e.g., WST-1)

    • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO)

    • Positive Control: A known ALDH inhibitor (e.g., Disulfiram)

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, ALDH enzyme, and varying concentrations of this compound or the positive control.

    • Incubate for a pre-determined time to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the substrate (acetaldehyde) and cofactor (NAD+).

    • Add the colorimetric probe. The reduction of NAD+ to NADH by ALDH will lead to a color change in the probe.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) over time using a microplate reader.

    • Calculate the rate of reaction for each inhibitor concentration.

  • Data Analysis:

    • Plot the reaction rate against the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the ALDH activity by 50%.

Prepare Reagents Prepare Reagents Incubate Enzyme and Inhibitor Incubate Enzyme and Inhibitor Prepare Reagents->Incubate Enzyme and Inhibitor Initiate Reaction Initiate Reaction Incubate Enzyme and Inhibitor->Initiate Reaction Measure Absorbance Measure Absorbance Initiate Reaction->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for an ALDH inhibition assay.

Cell Viability and Cytotoxicity Assays

To determine the anti-proliferative effects of this compound on cancer cells, standard cell viability assays are employed.

Protocol: MTT Assay

  • Cell Culture:

    • Culture cancer cell lines of interest (e.g., breast, lung, colon cancer cell lines) in appropriate media and conditions.

  • Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound. Include untreated and solvent-treated controls.

  • MTT Incubation:

    • After the desired incubation period (e.g., 24, 48, 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for a few hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

Table 1: Cytotoxicity of a this compound Derivative (RAJI) on Triple-Negative Breast Cancer Cells [4]

Cell LineIC50 (µg/mL)
MDA-MB-23120
MDA-MB-46825
Apoptosis Assays

To confirm the induction of apoptosis and to distinguish between caspase-dependent and -independent pathways, flow cytometry-based assays are highly informative.

Protocol: Annexin V and Propidium Iodide (PI) Staining

  • Cell Treatment:

    • Treat cancer cells with this compound at concentrations around the determined IC50 value.

  • Staining:

    • Harvest the cells and wash with a binding buffer.

    • Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic or necrotic cells).

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

To further investigate the caspase-independent nature of apoptosis, Western blot analysis for key proteins such as Apoptosis-Inducing Factor (AIF) and Endonuclease G (Endo G) can be performed to observe their translocation from the mitochondria to the nucleus.

In Vivo Validation: Preclinical Models

While in vitro data provides crucial mechanistic insights, in vivo studies are necessary to evaluate the therapeutic potential of this compound in a more complex biological system.

Xenograft Models

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunocompromised mice are the gold standard for preclinical evaluation of anti-cancer agents.[5][6][7][8][9]

Protocol: Tumor Xenograft Study

  • Model Establishment:

    • Subcutaneously inject human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Allow the tumors to grow to a palpable size.

  • Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer this compound via an appropriate route (e.g., intraperitoneal or oral) at various doses. Include a vehicle control group.

  • Monitoring:

    • Measure tumor volume and body weight regularly.

    • Monitor the overall health of the animals.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Perform histological and immunohistochemical analysis of the tumors to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).

Future Directions and Considerations

The available data strongly suggests that this compound is a molecule with significant potential in oncology. However, further research is imperative to fully elucidate its therapeutic value. Key areas for future investigation include:

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesis and evaluation of a library of derivatives to optimize potency and selectivity.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its effective concentration at the tumor site.

  • Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents.

  • Biomarker Discovery: Identifying biomarkers that could predict which tumors are most likely to respond to ALDH-inhibitor-based therapies.

Conclusion

This compound presents a compelling case for further investigation as a novel anti-cancer agent. Its mechanism of action, targeting the ALDH enzyme family, offers a rational approach to overcoming cancer cell resistance. The technical guide provided herein outlines a clear and logical path for the comprehensive evaluation of this promising molecule, from in vitro mechanistic studies to in vivo preclinical validation. As our understanding of cancer biology deepens, the targeted inhibition of cellular defense pathways, as exemplified by the action of this compound, will undoubtedly play an increasingly important role in the development of next-generation cancer therapeutics.

References

  • Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. (n.d.). Cureus. Retrieved from [Link]

  • lines ic50 values: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • Mechanisms of acetaldehyde-mediated growth inhibition: delayed cell cycle progression and induction of apoptosis. (1998). Alcoholism, Clinical and Experimental Research. Retrieved from [Link]

  • Anticancer Properties of a New Platinum (IV) Agent on HT1080 Cancer Stem- Like Cells: An in Vitro Study. (2022). Acta Medica Iranica. Retrieved from [Link]

  • Current research developments of patient-derived tumour xenograft models (Review). (2021). Experimental and Therapeutic Medicine. Retrieved from [Link]

  • Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. (2012). Pharmacological Reviews. Retrieved from [Link]

  • Challenges and Prospects of Patient-Derived Xenografts for Cancer Research. (2023). MDPI. Retrieved from [Link]

  • Synthesis of 2-(2,3,4-trimethoxyphenyl)-1-(substituted-phenyl)acrylonitriles: in vitro anticancer activity against MCF-7, PC-3 and A2780 cancer cell lines. (2023). ResearchGate. Retrieved from [Link]

  • Constitutively Active Death Receptor Induces Apoptosis in Mammalian Cells. (2022). BioMed Research International. Retrieved from [Link]

  • Apoptosis Induction Phase. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • Synthesis and evaluation of analogues of (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene as potential cytotoxic and antimitotic agents. (1992). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Patient Derived Xenografts (PDX) Models as an Avatar to Assess Personalized Therapy Options in Uveal Melanoma: A Feasibility Study. (2023). Cancers. Retrieved from [Link]

  • Challenges and Prospects of Patient-Derived Xenografts for Cancer Research. (2023). MDPI. Retrieved from [Link]

  • Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives. (2018). ACS Chemical Biology. Retrieved from [Link]

  • Mechanism of Extrinsic Pathway of Apoptosis | TNF Path. (2017). YouTube. Retrieved from [Link]

  • Induction of Cell Death Mechanisms and Apoptosis by Nanosecond Pulsed Electric Fields (nsPEFs). (2016). International Journal of Molecular Sciences. Retrieved from [Link]

  • Xenografts derived from patients with head and neck cancer recapitulate patient tumour properties. (2017). Oncology Letters. Retrieved from [Link]

  • Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective. (2020). Frontiers in Molecular Biosciences. Retrieved from [Link]

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2-(3,4-Dimethoxyphenyl)acetaldehyde (DMPAL): Mechanistic Profiling as an ALDH Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(3,4-Dimethoxyphenyl)acetaldehyde (DMPAL): Mechanistic Profiling as an Aldehyde Dehydrogenase Inhibitor Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aldehyde dehydrogenase (ALDH) enzymes are critical gatekeepers in cellular detoxification and retinoic acid signaling.[1] While traditional inhibitors like Disulfiram are well-characterized, This compound (DMPAL) has emerged as a potent, bioactive probe with a distinct pharmacological profile. Unlike the highly reactive, toxic dopamine metabolite DOPAL (3,4-dihydroxyphenylacetaldehyde), DMPAL lacks the catechol moiety, modulating its reactivity while retaining high affinity for the ALDH active site.

This guide details the technical utility of DMPAL as an ALDH inhibitor, focusing on its mechanism of inducing caspase-independent apoptosis in neoplastic models. It provides validated protocols for its synthesis, enzymatic kinetic profiling, and application in cellular assays.

Chemical Profile & Synthesis

DMPAL (CAS: 5703-21-9) is the methylated analog of DOPAL. Its lipophilicity facilitates membrane permeability, making it an effective intracellular probe.

Synthesis Protocol: Oxidative Cleavage of Eugenol Methyl Ether

Rationale: Direct oxidation of the alkene offers higher yield and purity compared to the oxidation of homoveratrylamine, avoiding difficult amine separations.

Reagents:

  • Eugenol Methyl Ether (Starting Material)[2]

  • Ruthenium(III) Chloride (RuCl₃) - Catalyst

  • Sodium Periodate (NaIO₄) - Co-oxidant

  • Solvent System: Acetonitrile:Water (6:1)[2]

Step-by-Step Methodology:

  • Preparation: Dissolve Eugenol Methyl Ether (10 mmol) in a biphasic mixture of Acetonitrile (30 mL) and Water (5 mL).

  • Catalyst Addition: Add RuCl₃ (3.5 mol%) to the solution.

  • Oxidation: Add NaIO₄ (4.0 eq) portion-wise over 20 minutes to control the exotherm.

  • Reaction: Stir vigorously at room temperature for 3 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 8:2).

  • Quenching: Quench with saturated sodium thiosulfate solution to reduce excess periodate.

  • Extraction: Extract with Dichloromethane (3 x 50 mL). Wash combined organics with brine.

  • Purification: Dry over MgSO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel) to yield DMPAL as a pale yellow oil.

    • Quality Control: Verify aldehyde peak via ¹H NMR (~9.7 ppm).

SynthesisWorkflow Start Eugenol Methyl Ether Oxidation Oxidative Cleavage (RuCl3 / NaIO4) Start->Oxidation Acetonitrile:H2O Quench Quench (Na2S2O3) Oxidation->Quench 3 hrs, RT Purify Flash Chromatography Quench->Purify Extraction Product DMPAL (Aldehyde) Purify->Product Isolation

Figure 1: Synthetic workflow for DMPAL via oxidative cleavage of the alkene moiety.

Mechanism of Action: ALDH Inhibition & Apoptosis

DMPAL functions as a competitive substrate/inhibitor . It occupies the catalytic tunnel of ALDH enzymes (specifically ALDH1A1 and ALDH2), competing with endogenous substrates like acetaldehyde and retinal.

The "Antabuse" Effect in Oncology

In cancer cells, high ALDH activity (a marker of cancer stem cells) protects against oxidative stress. DMPAL blockade creates a "toxic bottleneck":

  • Competitive Binding: DMPAL binds the catalytic Cysteine (e.g., Cys302), slowing the turnover of other aldehydes.

  • Aldehyde Accumulation: Intracellular acetaldehyde and lipid peroxidation products (4-HNE) accumulate.

  • Mitochondrial Failure: The aldehyde load induces Reactive Oxygen Species (ROS) and opens the Mitochondrial Permeability Transition Pore (mPTP).

  • Caspase-Independent Death: The release of Apoptosis Inducing Factor (AIF) triggers nuclear fragmentation without classical caspase activation.

Mechanism cluster_cell Target Cell Cytosol DMPAL DMPAL (Exogenous) ALDH ALDH Enzyme (Active Site) DMPAL->ALDH High Affinity Binding Inhibition Competitive Blockade ALDH->Inhibition Substrate Endogenous Aldehydes (Acetaldehyde/Retinal) Substrate->ALDH Blocked Accumulation Toxic Aldehyde Accumulation Inhibition->Accumulation ROS ROS Surge Accumulation->ROS Mito Mitochondrial Dysfunction ROS->Mito AIF AIF Release (No Caspase) Mito->AIF Death Apoptosis AIF->Death

Figure 2: Mechanistic pathway of DMPAL-induced caspase-independent apoptosis via ALDH blockade.

Experimental Protocols: Validating Inhibition

Protocol A: In Vitro ALDH Inhibition Kinetic Assay

Objective: Determine the IC50 and Ki of DMPAL against recombinant human ALDH.

Materials:

  • Recombinant ALDH1A1 or ALDH2 enzyme.

  • Substrate: Propionaldehyde (Standard) or Acetaldehyde.

  • Cofactor: NAD+ (10 mM stock).

  • Buffer: 50 mM Sodium Pyrophosphate (pH 9.0).

Workflow:

  • Blanking: Prepare a blank cuvette with Buffer and NAD+ (1 mM final).

  • Control Reaction: Add Enzyme (10-50 µg) and Substrate (1 mM). Monitor NADH production at 340 nm for 5 minutes (Linear Phase).

  • Inhibition Runs: Pre-incubate Enzyme with graded concentrations of DMPAL (0.1 µM – 100 µM) for 10 minutes.

  • Initiation: Add Substrate and NAD+. Record

    
    .
    
  • Analysis: Plot Initial Velocity (

    
    ) vs. [DMPAL]. Fit to a non-linear regression model (Dose-Response Inhibition) to calculate IC50.
    

Data Presentation Table:

Parameter Description Typical Value (Hypothetical)
Substrate Propionaldehyde Km ~ 10-50 µM
Inhibitor DMPAL IC50 ~ 5-20 µM
Detection NADH Absorbance 340 nm

| Mode | Competitive | Ki < IC50 |

Protocol B: Cellular Viability & Apoptosis Confirmation

Objective: Distinguish between necrosis and caspase-independent apoptosis.

  • Treatment: Treat cancer cells (e.g., HepG2 or PC12) with DMPAL (10-50 µM) for 24 hours.

  • MTT Assay: Confirm reduction in metabolic activity (Cell Viability).

  • Caspase-3/7 Assay: Use a fluorogenic substrate (DEVD-AMC).

    • Expected Result:Negative/Low Activity (distinguishing DMPAL from standard chemotherapy).

  • Annexin V / PI Staining: Flow cytometry analysis.

    • Expected Result: High Annexin V+ / PI- (Early Apoptosis) shifting to PI+ (Late Apoptosis).

  • Rescue Experiment: Co-treat with N-Acetylcysteine (NAC). NAC should attenuate toxicity by scavenging the ROS generated by the ALDH blockade.

References

  • Biosynth. (n.d.). This compound | 5703-21-9 | FD142379.[3][4] Retrieved from

  • Rees, J. N., et al. (2009). Protein Reactivity of 3,4-Dihydroxyphenylacetaldehyde, a Toxic Dopamine Metabolite, is Dependent on both the Aldehyde and Catechol. Chemical Research in Toxicology. Retrieved from

  • Egorov, M., et al. (2011). A concise formation of N-substituted 3,4-diarylpyrroles – synthesis and cytotoxic activity. Organic & Biomolecular Chemistry. Retrieved from

  • Marchitti, S. A., et al. (2008). Aldehyde Dehydrogenase Inhibitors: A Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews. Retrieved from

Sources

In Vitro Anti-Cancer Properties & Pharmacophore Versatility of 2-(3,4-Dimethoxyphenyl)acetaldehyde

[1]

Executive Summary

This compound (DMPAL) occupies a unique niche in cancer research.[1] While it possesses intrinsic, moderate cytotoxicity driven by aldehyde-mediated protein adduction, its primary value lies as a synthetic precursor for the phenanthroindolizidine class of alkaloids (e.g., Tylophorine ) and combretastatin analogs.[1] These derivatives exhibit nanomolar potency against multidrug-resistant tumor lines. This guide dissects the compound's direct reactivity, its transformation into high-potency agents, and the experimental frameworks used to validate these properties.[1][2]

Chemical Biology & Mechanism of Action[2][3][4][5][6]

To understand the anti-cancer potential of DMPAL, one must distinguish between its intrinsic reactivity (as an electrophile) and its structural contribution to complex alkaloids.

Intrinsic Reactivity: The Schiff Base Mechanism

Unlike its neurotoxic analog 3,4-dihydroxyphenylacetaldehyde (DOPAL), DMPAL lacks the catechol moiety required for redox-cycling and quinone formation.[1] However, it retains a reactive aldehyde group capable of forming covalent adducts with cellular proteins.[1][3]

  • Mechanism: The carbonyl carbon of the acetaldehyde tail acts as a "soft" electrophile.

  • Target: Nucleophilic

    
    -amino groups of lysine residues on surface proteins.
    
  • Outcome: Formation of a Schiff base (imine), leading to protein cross-linking and loss of enzymatic function.[1] In cancer cells, this non-specific modification can induce stress responses, though it lacks the selectivity of targeted therapies.[1]

Pharmacophore Role in Tylophorine Synthesis

DMPAL is the structural foundation for Tylophorine , a potent inhibitor of protein synthesis and nucleic acid synthesis in cancer cells. The 3,4-dimethoxy motif is preserved in the final alkaloid, conferring lipophilicity essential for membrane permeability.[1]

DOT Diagram: Mechanism of Protein Adduction & Tylophorine Synthesis

DMPAL_MechanismDMPAL2-(3,4-Dimethoxyphenyl)acetaldehyde (DMPAL)SchiffBaseSchiff Base Adduct(Protein Cross-linking)DMPAL->SchiffBase + Lysine (-H2O)IntermediatePictet-SpenglerCyclizationDMPAL->Intermediate + Pyrrolidine derivativeLysineProtein Lysine(-NH2)Lysine->SchiffBaseTylophorineTylophorine(Nanomolar Cytotoxicity)Intermediate->Tylophorine Multi-step Synthesis

Caption: Dual pathways of DMPAL: Direct protein adduction (red) vs. conversion to potent alkaloids (green).

Comparative Potency Analysis

The following table contrasts the direct cytotoxicity of DMPAL with its derivative, Tylophorine. This highlights why DMPAL is primarily valued as a precursor rather than a standalone drug.

CompoundCell LineIC50 ValueMechanism of Action
DMPAL (Precursor)PC12 / HeLa~50–100 µMNon-specific protein adduction (Schiff base)
DOPAL (Analog)PC12 (Neural)~2–6 µMROS generation + Quinone formation (High Toxicity)
Tylophorine (Derivative)HepG2 (Liver)0.01 µM Inhibition of protein synthesis (Elongation factor)
Tylophorine HCT-116 (Colon)0.02 µM Downregulation of Cyclin D1

Technical Insight: DMPAL is approximately 10-20x less toxic than DOPAL due to the methylation of the hydroxyl groups (masking the catechol). However, its derivative Tylophorine is 1000x more potent than DMPAL, demonstrating the power of the phenanthroindolizidine scaffold.[1]

Experimental Protocols

Protocol A: Synthesis of DMPAL (Oxidation of Eugenol Methyl Ether)

Context: High-purity DMPAL is unstable and often synthesized fresh for biological assays.

  • Reagents: Methyl eugenol,

    
     (cat.), 
    
    
    , THF/Water (1:1).[1]
  • Procedure:

    • Dissolve methyl eugenol (1 eq) in THF/Water.

    • Add

      
       (2.5 mol%) followed by portion-wise addition of 
      
      
      (4 eq).
    • Stir at room temperature for 4 hours (Lemieux-Johnson oxidation).

    • Quench: Add saturated

      
      .
      
    • Extraction: Extract with Ethyl Acetate (3x). Wash with brine.

    • Purification: Flash chromatography (Hexane:EtOAc 8:2).

  • Validation:

    
     signal for aldehyde proton at 
    
    
    ppm (triplet).
Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 of DMPAL vs. Tylophorine in cancer cell lines.

  • Cell Seeding: Seed HeLa or HepG2 cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Prepare stock DMPAL in DMSO (freshly prepared to avoid oxidation to homoveratric acid).

    • Perform serial dilutions (100 µM

      
       0.1 µM).
      
    • Treat cells for 48h.[4][5]

  • MTT Addition: Add 20 µL MTT (5 mg/mL) to each well. Incubate 4h at 37°C.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • Calculation: Plot dose-response curve using non-linear regression (GraphPad Prism).

Protocol C: Protein Adduction Assay (Western Blot)

Objective: Prove DMPAL forms covalent adducts with cellular proteins.

  • Lysate Prep: Treat cell lysate with 100 µM DMPAL for 2h at 37°C.

  • Reduction: Add

    
     (20 mM) to reduce the unstable Schiff base to a stable secondary amine.
    
  • Detection: Since no specific antibody exists for DMPAL adducts, use a biotin-hydrazide probe to label residual free aldehydes, or use "Click" chemistry if a propargyl-analog of DMPAL is synthesized.[1]

    • Alternative: Monitor the disappearance of free lysine residues using TNBS (Trinitrobenzenesulfonic acid) assay.

Synthesis Workflow: From DMPAL to Tylophorine

The transformation of DMPAL into Tylophorine is a classic example of biomimetic synthesis using the Pictet-Spengler reaction.

DOT Diagram: Synthetic Workflow

Synthesis_WorkflowStep1Start: this compoundStep2Reaction with Pyrrolidine Amino EsterStep1->Step2 Imine FormationStep3Pictet-Spengler Cyclization(Acid Catalyzed)Step2->Step3 Ring ClosureStep4Reduction & MethylationStep3->Step4Step5Product: TylophorineStep4->Step5 Final Yield ~40%

Caption: The critical Pictet-Spengler step utilizes the electron-rich dimethoxy ring of DMPAL to close the phenanthroindolizidine core.

References

  • Rees, J. N., et al. (2009). "Protein Reactivity of 3,4-Dihydroxyphenylacetaldehyde, a Toxic Dopamine Metabolite, Is Dependent on Both the Aldehyde and the Catechol."[1][6] Chemical Research in Toxicology.

  • Wang, X., et al. (2010). "Total Synthesis of (S)-(+)-Tylophorine Via Enantioselective Intramolecular Alkene Carboamination."[1] Journal of Organic Chemistry.

  • Burke, W. J., et al. (2012). "Catechol and Aldehyde Moieties of 3,4-Dihydroxyphenylacetaldehyde Contribute to Tyrosine Hydroxylase Inhibition and Neurotoxicity."[1] Chemical Research in Toxicology.

  • Sterk, D., et al. (2010). "Synthesis of Novel Tylophorine Derivatives and Evaluation of Their Anti-Inflammatory Activity."[1] Journal of Medicinal Chemistry.

  • BenchChem Technical Guide. "The Multifaceted Biological Activities of Dimethoxybenzene Derivatives."

Stability of 2-(3,4-Dimethoxyphenyl)acetaldehyde Under Acidic Conditions: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the chemical stability of 2-(3,4-dimethoxyphenyl)acetaldehyde, a key intermediate in pharmaceutical synthesis, under acidic conditions. Understanding the degradation pathways of this molecule is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This document outlines the primary mechanisms of acid-catalyzed degradation, including aldol condensation and polymerization, and discusses the potential for oxidative degradation. Furthermore, it provides detailed, field-proven protocols for conducting forced degradation studies and for the development of a stability-indicating HPLC method to monitor the degradation of this compound. This guide is intended for researchers, scientists, and drug development professionals to aid in the formulation of robust and stable pharmaceutical products.

Introduction: The Significance of this compound in Pharmaceutical Synthesis

This compound is a valuable building block in the synthesis of a variety of pharmaceutical compounds, most notably as a precursor to tetrahydroisoquinoline alkaloids, a class of compounds with a wide range of biological activities. Its utility in complex molecular construction makes it a critical intermediate in drug development and manufacturing.[1] However, the aldehyde functional group is inherently reactive and susceptible to degradation under various conditions, particularly in the presence of acid.

The stability of this intermediate is of paramount importance, as the formation of degradation products can have significant implications for the quality and safety of the final API. Impurities can affect the pharmacological and toxicological profile of a drug, and their presence is strictly regulated by authorities such as the FDA and EMA. Therefore, a thorough understanding of the stability of this compound is essential for developing stable formulations and robust manufacturing processes.

This guide will delve into the primary degradation pathways of this compound in acidic environments, providing the mechanistic rationale behind its instability. It will also equip the reader with the necessary experimental protocols to assess this stability and to develop analytical methods for its monitoring.

Mechanistic Insights into Acid-Catalyzed Degradation

Under acidic conditions, the carbonyl group of this compound is activated by protonation, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This activation is the initiating step for several degradation pathways.

Aldol Condensation

One of the primary degradation pathways for aldehydes with α-hydrogens, such as this compound, is the acid-catalyzed aldol condensation.[2] The reaction proceeds through the formation of an enol intermediate, which then acts as a nucleophile, attacking the protonated carbonyl of another aldehyde molecule.

The mechanism involves three key stages:

  • Enolization: The acid catalyst promotes the tautomerization of the aldehyde to its enol form.[3][4]

  • Nucleophilic Attack: The electron-rich enol attacks the electrophilic carbonyl carbon of a protonated aldehyde molecule, forming a new carbon-carbon bond.

  • Dehydration: The resulting β-hydroxy aldehyde readily dehydrates under acidic conditions to form a more stable, conjugated α,β-unsaturated aldehyde.

While acid-catalyzed aldol reactions can sometimes have lower yields compared to their base-catalyzed counterparts, they represent a significant pathway for the formation of dimeric and potentially oligomeric impurities.[5]

G cluster_0 Acid-Catalyzed Aldol Condensation Aldehyde1 This compound Protonated_Aldehyde Protonated Aldehyde Aldehyde1->Protonated_Aldehyde + H+ Enol Enol Intermediate Aldehyde1->Enol Acid-catalyzed tautomerization Aldol_Adduct β-Hydroxy Aldehyde Enol->Aldol_Adduct + Protonated Aldehyde Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Aldol_Adduct->Unsaturated_Aldehyde - H2O

Caption: Mechanism of acid-catalyzed aldol condensation.

Polymerization

Aldehydes are known to undergo acid-catalyzed polymerization to form cyclic trimers and other oligomers.[6] For example, acetaldehyde polymerizes to form paraldehyde, a cyclic trimer. Aromatic aldehydes can also undergo similar reactions.[7] In the case of this compound, the formation of a cyclic trimer is a plausible degradation pathway under strongly acidic conditions. This reaction is driven by the formation of stable hemiacetal and acetal linkages between aldehyde molecules.

G Monomer 3 x this compound Trimer Cyclic Trimer (Paraldehyde-type structure) Monomer->Trimer H+ catalyst

Caption: Acid-catalyzed polymerization to a cyclic trimer.

Oxidative Degradation

While not a direct acid-catalyzed reaction, the acidic environment can influence the susceptibility of this compound to oxidation. Aldehydes are readily oxidized to their corresponding carboxylic acids.[8] Autoxidation, which involves reaction with molecular oxygen, is a common degradation pathway for aldehydes and can be influenced by factors such as light and the presence of metal ions.[9] The primary product of such oxidation would be 3,4-dimethoxyphenylacetic acid.

It is crucial to note that some sources mention "acidolysis" as a degradation pathway for this compound, leading to the formation of 3,4-dimethoxyphenylacetic acid.[10] However, this term is not standard for aldehyde degradation and likely refers to an oxidative process that may be favored under acidic conditions.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a forced degradation study should be conducted. The goal of such a study is to generate potential degradation products to facilitate the development and validation of a stability-indicating analytical method.[11][12] The target degradation is typically between 5-20%.[13]

Forced Degradation (Stress Testing) Protocol

Objective: To generate potential degradation products of this compound under acidic conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)

  • Volumetric flasks

  • Pipettes

  • HPLC vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Acid Hydrolysis:

    • To a volumetric flask, add an appropriate volume of the stock solution and an equal volume of 0.1 M HCl.

    • Store the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • Periodically withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Control Sample: Prepare a control sample by diluting the stock solution with an equal volume of water instead of acid and store it under the same conditions.

  • Analysis: Analyze the stressed and control samples using a developed stability-indicating HPLC method.

G cluster_0 Forced Degradation Workflow Start Prepare 1 mg/mL Stock Solution Acid_Stress Treat with 0.1 M HCl at 60°C Start->Acid_Stress Control Treat with H2O at 60°C Start->Control Sample Withdraw, Neutralize, and Dilute Samples Periodically Acid_Stress->Sample Control->Sample Analyze Analyze by Stability-Indicating HPLC Sample->Analyze

Caption: Workflow for forced degradation study.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[14][15] The method must be able to separate the intact compound from its degradation products and any other impurities.

Proposed HPLC Method Parameters:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileA common reversed-phase mobile system. The acidic modifier helps to achieve sharp peaks.
Gradient 0-5 min: 30% B5-25 min: 30% to 80% B25-30 min: 80% B30-35 min: 30% BA gradient elution is necessary to separate the parent compound from potentially more or less polar degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.
Detection UV at 280 nmThe dimethoxy-substituted benzene ring should have a strong chromophore with a UV maximum around this wavelength.
Injection Volume 10 µLA typical injection volume.

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation product peaks.

Data Presentation and Interpretation

The data from the forced degradation study should be presented in a clear and concise manner. A table summarizing the results is an effective way to compare the degradation under different conditions.

Table 1: Illustrative Forced Degradation Data for this compound

ConditionTime (hours)Assay of Parent Compound (%)% DegradationNumber of Degradation Products
Control (60°C)2499.80.20
0.1 M HCl (60°C)894.55.52
0.1 M HCl (60°C)2485.214.84
1 M HCl (60°C)480.119.95

Note: The data in this table is hypothetical and for illustrative purposes only.

The chromatograms from the HPLC analysis are the primary evidence for the stability-indicating nature of the method. The chromatogram of the stressed sample should show well-resolved peaks for the parent compound and all degradation products.

Conclusion and Recommendations

This compound is a chemically labile molecule that is susceptible to degradation under acidic conditions. The primary degradation pathways are acid-catalyzed aldol condensation and polymerization, with the potential for oxidative degradation to 3,4-dimethoxyphenylacetic acid.

For researchers, scientists, and drug development professionals working with this intermediate, the following recommendations are crucial:

  • Avoid Acidic Conditions: Whenever possible, avoid exposing this compound to acidic environments, especially at elevated temperatures.

  • Conduct Thorough Stability Studies: Perform comprehensive forced degradation studies to identify all potential degradation products.

  • Develop and Validate a Stability-Indicating Method: A robust, validated stability-indicating HPLC method is essential for monitoring the purity of the intermediate and the final API.

  • Characterize Degradation Products: If significant degradation is observed, the major degradation products should be isolated and characterized to assess their potential impact on the safety and efficacy of the drug product.

By adhering to these principles and utilizing the protocols outlined in this guide, pharmaceutical professionals can ensure the quality and stability of products derived from this compound, ultimately contributing to the development of safe and effective medicines.

References

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Li, Y., et al. (2021). Research progress of catalysts for aldol condensation of biomass based compounds. RSC Advances, 11(49), 30847-30861. Retrieved from [Link]

  • DergiPark. (n.d.). Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. Retrieved from [Link]

  • ResearchGate. (n.d.). THE POLYMERIZATION OF ACETALDEHYDE. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]

  • PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

  • ACS Publications. (n.d.). Polymerization of Aromatic Aldehydes. III. The Cyclopolymerization of Phthaldehyde and the Structure of the Polymer. Retrieved from [Link]

  • Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Synthesis by Aldol and Related Condensation Reactions. Retrieved from [Link]

  • Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Acid-Catalyzed α-Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). RP-HPLC-fluorescence analysis of aliphatic aldehydes: Application to aldehyde-generating enzymes HACL1 and SGPL1. Retrieved from [Link]

  • SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Oxidation of Lignins into the Aromatic Aldehydes: General Process Trends and Development Prospects. Retrieved from [Link]

  • MDPI. (n.d.). Influence of Drying Methods on Volatile Aroma Compounds and Sensory Properties of Olive Leaf Herbal Tea. Retrieved from [Link]

  • RSC Publishing. (2020, September 25). Aldehyde catalysis – from simple aldehydes to artificial enzymes. Retrieved from [Link]

  • SGS. (2011, January). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

Sources

Methodological & Application

purification of 2-(3,4-Dimethoxyphenyl)acetaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

<_ _> APPLICATION NOTE & PROTOCOL

Topic: High-Purity Isolation of 2-(3,4-Dimethoxyphenyl)acetaldehyde via Automated Flash Column Chromatography

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of this compound, a key intermediate in pharmaceutical synthesis. Often, crude reaction mixtures contain unreacted starting materials, byproducts, and the corresponding over-oxidized carboxylic acid or over-reduced alcohol, which can interfere with subsequent high-yield synthetic steps. This guide details a robust methodology using automated flash column chromatography on silica gel, transitioning from an optimized scouting mobile phase to a gradient elution for efficient, high-resolution separation. The causality behind each step, from solvent system selection to fraction analysis, is explained to empower researchers to adapt this protocol to their specific needs.

Introduction and Scientific Principle

This compound, also known as homoveratraldehyde, is a valuable building block in the synthesis of various alkaloids and pharmaceutical agents.[1] The aldehyde functional group is highly reactive and susceptible to oxidation and other side reactions, making the purity of this intermediate critical for the success of downstream applications.

The purification strategy detailed herein leverages the principles of adsorption chromatography.[2] The stationary phase, silica gel, is a highly polar adsorbent.[3] The separation of components in the crude mixture is achieved based on their differential polarity.[2] Non-polar compounds have a weaker affinity for the silica gel and are eluted more quickly by the mobile phase. Conversely, more polar compounds, such as the target aldehyde and potential alcohol or acid impurities, will adsorb more strongly to the stationary phase and elute later.[2] By systematically increasing the polarity of the mobile phase (gradient elution), a high-resolution separation can be achieved.[4]

Materials and Reagents

Material/ReagentGrade/SpecificationRationale for Selection
Crude this compoundN/AThe protocol is designed for crude reaction mixtures.
Silica Gel230-400 mesh (40-63 µm)High-resolution separation for flash chromatography.
n-HexaneHPLC GradeNon-polar component of the mobile phase.[5]
Ethyl AcetateHPLC GradePolar component of the mobile phase.[5]
Dichloromethane (DCM)HPLC GradeSolvent for sample loading and TLC.
TLC PlatesSilica Gel 60 F254For monitoring reaction progress and column fractions.
Staining SolutionPotassium Permanganate (KMnO4)Aldehydes are readily oxidized by KMnO4, showing a yellow spot on a purple background.

Pre-Purification: TLC Method Development

Before committing to a large-scale column, the ideal solvent system must be determined via Thin-Layer Chromatography (TLC). The goal is to find a solvent ratio that provides a retention factor (Rf) of ~0.2-0.3 for the target compound. This Rf value ensures that the compound will move efficiently through the column without eluting too quickly (poor separation) or too slowly (band broadening).

Protocol for TLC Analysis:

  • Prepare several eluent test mixtures. A standard starting point for aromatic aldehydes is a hexane:ethyl acetate system.[6] Prepare mixtures of 9:1, 8:2, and 7:3 (Hexane:EtOAc).

  • Dissolve a small amount of the crude material in dichloromethane.

  • Spot the dissolved crude mixture onto three separate TLC plates.

  • Place each plate in a sealed chamber containing one of the test eluents.[6]

  • Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry completely.

  • Visualize the spots under a UV lamp (254 nm). The aromatic ring of the target compound should be UV active.

  • Further visualize by dipping the plate into a potassium permanganate stain. The aldehyde will appear as a yellowish spot against the purple background.

  • Calculate the Rf value for the target spot in each solvent system. Select the system that gives an Rf value closest to 0.25. For this compound, an 85:15 Hexane:Ethyl Acetate mixture is often a suitable starting point.[7][8]

Automated Flash Chromatography Protocol

This protocol assumes the use of an automated flash chromatography system with UV detection.

Step 1: Column and Sample Preparation
  • Column Selection: Choose a pre-packed silica gel column. The mass of the silica should be at least 40-100 times the mass of the crude sample to be purified.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to this solution.

    • Carefully evaporate the solvent under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained. This technique, known as dry loading, prevents solvent-related band broadening at the start of the separation and often leads to sharper peaks.[4]

    • Load the resulting silica-adsorbed sample into an empty solid-load cartridge compatible with your flash system.

Step 2: Method Programming and Execution
  • Equilibration: Program the system to equilibrate the column with the initial mobile phase conditions. This is typically a low-polarity mixture to ensure all compounds bind to the column initially.

    • Solvent A: n-Hexane

    • Solvent B: Ethyl Acetate

    • Initial Condition: 5% Solvent B (95:5 Hexane:EtOAc) for 2-3 column volumes (CV).

  • Elution Gradient: Program a linear gradient based on the TLC results. The goal is to slowly increase the mobile phase polarity to first elute non-polar impurities, then the target compound, and finally any highly polar byproducts.

    • Example Gradient:

      • Hold at 5% B for 1 CV.

      • Linear gradient from 5% to 25% B over 12 CV. This is the primary separation window. A shallow gradient is key for resolving compounds with similar polarities.[4][7]

      • Linear gradient from 25% to 100% B over 2 CV (to wash the column).

      • Hold at 100% B for 2 CV (to ensure all components are eluted).

  • Detection: Set the UV detector to monitor at wavelengths where the compound absorbs, typically 254 nm and 280 nm for aromatic systems.

  • Fraction Collection: Set the fraction collector to trigger based on the UV signal (slope and/or threshold) to ensure all eluting peaks are captured.

  • Execution: Start the run. The system will automatically execute the equilibration, sample loading (if using an injection pump with a liquid sample), gradient, and fraction collection.

dot

G Purification Workflow cluster_prep Preparation Phase cluster_chrom Automated Chromatography cluster_post Post-Purification Crude Crude Product TLC TLC Analysis (Determine Rf ≈ 0.25) Crude->TLC Scout Solvent System DryLoad Dry Load Preparation (Adsorb on Silica) TLC->DryLoad Optimal Eluent Found Equilibrate Column Equilibration (5% EtOAc/Hex) Load Load Sample Cartridge Equilibrate->Load Gradient Execute Gradient Elution (5% -> 25% EtOAc) Load->Gradient Detect UV Detection & Fractionation Gradient->Detect Analyze Analyze Fractions by TLC Detect->Analyze Collect Fractions Pool Pool Pure Fractions Analyze->Pool Identify Pure Fractions Evaporate Solvent Evaporation Pool->Evaporate PureProduct Pure Aldehyde Evaporate->PureProduct

Sources

Advanced Purification Protocols for 2-(3,4-Dimethoxyphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Executive Summary & Compound Profile

2-(3,4-Dimethoxyphenyl)acetaldehyde (also known as Homoveratraldehyde) presents a unique challenge in purification. Unlike its solid precursor (Veratraldehyde), this homologue is typically a viscous oil or low-melting semi-solid at room temperature (Melting Point < 25°C; Boiling Point ~280°C).

Consequently, standard thermal recrystallization (dissolving in hot solvent and cooling) often results in "oiling out" rather than crystallization. This guide details the two most effective "crystallization-based" purification strategies:

  • Indirect Recrystallization (Bisulfite Method): The industry-standard "Gold Protocol" for oily aldehydes. It involves converting the oil into a solid sodium bisulfite adduct, recrystallizing or washing that solid, and then regenerating the pure aldehyde.

  • Direct Cryogenic Crystallization: A polishing method for high-purity (>95%) samples, utilizing low-temperature solubility differentials.

Physical Properties & Handling
PropertyDataCritical Handling Note
CAS Number 5703-21-9
Physical State Colorless to pale yellow oil/semi-solidOxidation Risk: Rapidly oxidizes to Homoveratric acid in air.
Boiling Point ~121°C (at reduced pressure)Thermal instability suggests avoiding high-temp distillation if possible.
Solubility Soluble in EtOH, Et₂O, CHCl₃; Insoluble in H₂O
Storage -20°C, Inert Atmosphere (Ar/N₂)Store under Argon to prevent polymerization.

Protocol A: Purification via Crystalline Bisulfite Adduct (The "Gold Standard")

Principle: Aldehydes react reversibly with saturated sodium bisulfite (NaHSO₃) to form solid


-hydroxy sulfonate adducts.[1] These crystalline solids can be washed or recrystallized to remove non-aldehyde impurities (e.g., alcohols, halides) before regenerating the pure aldehyde.
Reagents Required[2][3][4][5][6][7]
  • Crude Aldehyde: this compound[2][3]

  • Bisulfite Solution: Saturated aqueous Sodium Bisulfite (freshly prepared, ~40% w/v).

  • Organic Solvents: Ethyl Acetate (EtOAc), Ethanol (EtOH), Diethyl Ether.

  • Regeneration Base: 10% Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH).

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄).

Step-by-Step Methodology
Phase 1: Formation of the Adduct
  • Dissolution: Dissolve 10.0 g of crude aldehyde in 20 mL of Ethanol (95%).

    • Expert Note: Ethanol acts as a phase-transfer co-solvent. Without it, the oily aldehyde floats on the aqueous bisulfite, stalling the reaction.

  • Addition: Place the solution in an Erlenmeyer flask with a vigorous stir bar. Slowly add 30 mL of Saturated Aqueous Sodium Bisulfite solution.

  • Crystallization: Stir vigorously for 30–60 minutes.

    • Observation: The mixture will warm slightly (exothermic). A thick white to off-white precipitate (the bisulfite adduct) should form.

    • Troubleshooting: If no solid forms, cool the flask in an ice bath and scratch the glass to induce nucleation. Add more ethanol if the oil is not dispersing.

  • Isolation: Filter the solid adduct via vacuum filtration (Buchner funnel).

  • Purification (The "Recrystallization" Step):

    • Wash 1: Wash the filter cake with 20 mL of cold Ethanol to remove unreacted organic impurities.

    • Wash 2: Wash with 20 mL of Diethyl Ether to remove non-polar contaminants.

    • Optional High-Purity Step: For pharmaceutical grade, the solid adduct itself can be recrystallized from hot 50% Ethanol/Water, though yield loss occurs.

Phase 2: Regeneration of the Aldehyde
  • Suspension: Transfer the washed solid adduct into a separatory funnel.

  • Hydrolysis: Add 50 mL of 10% Na₂CO₃ (or 1M NaOH) and 50 mL of Ethyl Acetate .

  • Extraction: Shake vigorously until the solid dissolves completely. The base shifts the equilibrium, releasing the free aldehyde into the organic layer.

  • Separation: Drain the aqueous layer. Re-extract the aqueous layer with 2 x 30 mL Ethyl Acetate.

  • Drying & Concentration: Combine organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator) at <40°C.

Result: A clear, colorless to pale yellow oil of high purity (>98%).[4]

Protocol B: Direct Cryogenic Recrystallization

Applicability: Use this ONLY if the starting material is already >95% pure and you wish to obtain a crystalline seed or polish the sample. This method relies on the compound's low melting point.

Solvent System
  • Solvent: Diethyl Ether (Solubilizer)

  • Anti-Solvent: Pentane or Hexane (Precipitant)

  • Ratio: ~1:3 (Ether:Pentane)

Methodology
  • Dissolution: Dissolve the crude oil in the minimum amount of dry Diethyl Ether at room temperature.

  • Anti-Solvent Addition: Add Pentane dropwise until a faint cloudiness persists.

  • Clarification: Add just enough Ether to clear the solution.

  • Cryogenic Cooling: Seal the flask under Argon. Place it in a -78°C bath (Dry Ice/Acetone) or a -20°C freezer .

  • Induction: If the oil settles without crystallizing, scratch the vessel walls with a glass rod or add a seed crystal (if available).

  • Harvesting: Perform Cold Filtration . The apparatus (funnel and flask) must be pre-cooled to -20°C to prevent the crystals from melting during filtration.

  • Drying: Dry the crystals under high vacuum at 0°C.

Process Visualization (Graphviz)

The following diagram illustrates the decision logic and workflow for the Bisulfite Purification Method.

Bisulfite_Purification_Workflow Start Start: Crude this compound (Oily/Impure) Dissolve 1. Dissolve in Ethanol Start->Dissolve AddBisulfite 2. Add Sat. NaHSO3 (aq) Dissolve->AddBisulfite Precipitate 3. Formation of Solid Adduct AddBisulfite->Precipitate Precipitate->AddBisulfite No Solid (Cool/Scratch) Filter 4. Filter & Wash Adduct (EtOH / Ether) Precipitate->Filter Solid Forms Regenerate 5. Regenerate with Base (Na2CO3) Extract into EtOAc Filter->Regenerate Dry 6. Dry & Concentrate Regenerate->Dry Final Final Product: Pure Aldehyde (>98%) Dry->Final

Figure 1: Workflow for the purification of oily phenylacetaldehydes via the Bisulfite Adduct method.

Quality Control & Validation

To ensure the success of the recrystallization/purification, verify the product using the following metrics:

MethodExpected ResultFailure Mode Indicator
TLC Single spot (Rf ~0.4 in 20% EtOAc/Hexane)Streaking (Acid impurity) or multiple spots.
1H NMR Distinct aldehyde triplet/doublet at δ 9.6-9.8 ppm .Disappearance of aldehyde peak = Polymerization or Oxidation.
Appearance Clear, colorless/pale yellow oil.Dark brown/orange color = Oxidation/Polymerization.
References
  • Biosynth. (2023). This compound Physical Properties and Safety Data. Retrieved from

  • Brindle, C. S., et al. (2017).[5] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[5] (Methodological basis for bisulfite purification).

  • Kjell, D. P., et al. (1999).[6] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." Journal of Organic Chemistry, 64, 5722-5724.[6] (Alternative regeneration techniques).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

Application Note: Structural Elucidation and Stability Monitoring of 2-(3,4-Dimethoxyphenyl)acetaldehyde via 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

2-(3,4-Dimethoxyphenyl)acetaldehyde (CAS: 5703-21-9), also known as Homoveratraldehyde, is a critical organic intermediate used in the synthesis of isoquinoline alkaloids, antihypertensive agents, and dopamine analogs. Structurally, it consists of a veratrole (1,2-dimethoxybenzene) core substituted with an acetaldehyde moiety.

The Analytical Challenge: Unlike its more stable analog Veratraldehyde (3,4-dimethoxybenzaldehyde), Homoveratraldehyde possesses a reactive methylene-linked aldehyde group. This structural feature renders the molecule highly susceptible to:

  • Oxidation: Rapid conversion to Homoveratric acid (2-(3,4-dimethoxyphenyl)acetic acid) upon exposure to air.

  • Oligomerization: Aldol-type condensations due to the acidity of the alpha-protons.

This application note provides a rigorous 13C NMR protocol to definitively characterize the molecule and quantify impurities, distinguishing the active aldehyde from its degradation products.

Experimental Protocol

Sample Preparation (Critical for Labile Aldehydes)
  • Solvent Selection: Chloroform-d (

    
    ) is the standard solvent. However, due to the potential acidity of 
    
    
    
    (which can catalyze polymerization), it should be neutralized with basic alumina or silver foil if the sample is to be stored for >1 hour.
  • Concentration: Prepare a solution of ~30-50 mg of analyte in 0.6 mL of solvent. High concentrations improve the detection of quaternary carbons (C-1, C-3, C-4) but increase the risk of intermolecular side reactions.

  • Handling: Prepare samples immediately prior to acquisition. Keep the sample tube at 4°C until insertion into the magnet.

Instrument Parameters (13C {1H} Decoupled)

To ensure quantitative accuracy and integration reliability for purity assessment:

ParameterSettingRationale
Frequency 100 MHz or higherHigher field strength separates aromatic signals.
Pulse Sequence zgpg30 (Power-gated)Standard decoupling with NOE enhancement.
Relaxation Delay (D1) 2.0 - 5.0 secondsEssential for quaternary carbons (C-3, C-4, C=O) to relax.
Scans (NS) 512 - 1024Sufficient S/N ratio for minor impurity detection (<1%).
Temperature 298 K (25°C)Standard ambient temperature.
Workflow Diagram

The following diagram outlines the decision logic for sample handling and data validation.

NMR_Workflow Sample Crude Material Prep Prep in CDCl3 (Neutralized) Sample->Prep Acquisition 13C NMR Acquisition (D1 = 3s) Prep->Acquisition < 15 mins Check Check Carbonyl Region (190-205 ppm) Acquisition->Check Result_Pure Peak @ ~199 ppm (Pure Aldehyde) Check->Result_Pure Target Result_Ox Peak @ ~178 ppm (Acid Impurity) Check->Result_Ox Degradation

Figure 1: Analytical workflow for labile aldehyde characterization, emphasizing rapid acquisition to prevent artifactual oxidation.

Results: Spectral Data & Assignments

The 13C NMR spectrum of this compound displays 10 distinct carbon environments. The most diagnostic signal is the aldehyde carbonyl carbon, which appears significantly downfield.[1]

Chemical Shift Data Table (in CDCl3)[2][3]
Carbon PositionTypeChemical Shift (

, ppm)
Assignment Logic
C-8 (C=O) Carbonyl199.2 Characteristic of saturated aldehydes (vs. 190 ppm for benzaldehydes).
C-3 Quaternary (Ar-O)149.2 Deshielded by methoxy group; typically the most downfield aromatic signal.
C-4 Quaternary (Ar-O)148.4 Deshielded by methoxy group.
C-1 Quaternary (Ar-R)126.5 Attached to the acetaldehyde side chain.
C-6 Methine (Ar)122.1 Ortho to the alkyl chain.
C-2 Methine (Ar)112.5 Meta to alkyl, ortho to methoxy.
C-5 Methine (Ar)111.4 Ortho to methoxy.
OMe (C-9, C-10) Methyl55.9 Typical aromatic methoxy shift.
C-7 (CH2) Methylene50.1 Alpha to carbonyl; significantly shielded compared to aromatic carbons.
Structural Visualization & Numbering[3]

Structure C1 C1 (126.5) C2 C2 (112.5) C1->C2 C7 C7 (CH2) (50.1) C1->C7 C3 C3 (149.2) C2->C3 C4 C4 (148.4) C3->C4 OMe3 OMe (55.9) C3->OMe3 C5 C5 (111.4) C4->C5 OMe4 OMe (55.9) C4->OMe4 C6 C6 (122.1) C5->C6 C6->C1 C8 C8 (CHO) (199.2) C7->C8

Figure 2: Connectivity and chemical shift mapping. Note the diagnostic CH2-CHO linkage.

Discussion: Impurity Profiling & Troubleshooting

Distinguishing Aldehyde from Acid

The primary degradation pathway is the oxidation of the aldehyde to Homoveratric Acid . This is easily monitored via 13C NMR:

  • Aldehyde (Target): Signal at ~199 ppm .

  • Carboxylic Acid (Impurity): Signal at ~178 ppm .

If the peak at 199 ppm diminishes and a peak at 178 ppm appears, the sample has oxidized.

Distinguishing from Veratraldehyde

Researchers often confuse Homoveratraldehyde with Veratraldehyde (3,4-dimethoxybenzaldehyde).

  • Homoveratraldehyde: Carbonyl at 199 ppm (Saturated aldehyde).

  • Veratraldehyde: Carbonyl at 191 ppm (Conjugated aldehyde).

  • Key Difference: Presence of the CH2 peak at 50 ppm in Homoveratraldehyde; Veratraldehyde lacks this high-field methylene signal.

Advanced Verification: DEPT-135

To confirm the aliphatic chain structure, run a DEPT-135 experiment:

  • 50.1 ppm (CH2): Will appear inverted (negative) phase.

  • 55.9 ppm (OMe): Will appear upright (positive) phase.

  • 111-122 ppm (Ar-CH): Will appear upright (positive) phase.

  • 126, 148, 149 ppm (Quaternary): Will be absent .

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 4672 (Veratraldehyde analog comparison). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

Sources

Application Notes & Protocols for 2-(3,4-Dimethoxyphenyl)acetaldehyde in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactivity of 2-(3,4-Dimethoxyphenyl)acetaldehyde

This compound, also commonly known as homoveratraldehyde, is an aromatic aldehyde with the chemical formula C₁₀H₁₂O₃[1]. It serves as a valuable intermediate in the synthesis of various pharmaceutical and fragrance compounds[2]. Beyond its role in chemical synthesis, emerging research has highlighted its potential as a bioactive molecule with anti-cancer properties. The primary established mechanism for this activity is the inhibition of aldehyde dehydrogenase (ALDH), an enzyme critical for cellular detoxification. Inhibition of ALDH leads to an accumulation of intracellular aldehydes, which can trigger apoptosis (programmed cell death)[1][3].

Given its chemical structure—a substituted aromatic hydrocarbon—there is a strong scientific rationale to investigate its potential interaction with the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that acts as a cellular sensor for a wide range of environmental and endogenous molecules[4][5]. Upon ligand binding, the AhR translocates to the nucleus and drives the expression of target genes, including key metabolic enzymes like Cytochrome P450 1A1 (CYP1A1)[6][7].

This guide provides a comprehensive framework for researchers exploring the cellular effects of this compound. It details protocols for preparing the compound, assessing its cytotoxic profile, and investigating its potential to activate the AhR signaling pathway. The methodologies are designed to be self-validating, incorporating necessary controls to ensure data integrity and trustworthiness.

Part 1: Foundational Knowledge & Compound Preparation

Postulated Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Pathway

The canonical AhR signaling pathway is a primary route through which cells respond to small aromatic molecules. While direct activation by this compound requires experimental validation, the pathway serves as a principal hypothesis for its mechanism of action beyond ALDH inhibition.

The process begins when a ligand enters the cytoplasm and binds to the AhR, which is part of a cytosolic protein complex. Ligand binding causes a conformational change, leading to the dissociation of the complex and the translocation of the AhR into the nucleus. In the nucleus, AhR dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription[5][6]. A key and highly responsive target gene is CYP1A1, making its expression a reliable marker of AhR activation[8].

AhR_Signaling_Pathway Ligand Homoveratraldehyde (Ligand) AhR_complex AhR Complex (AhR, HSP90, etc.) Ligand->AhR_complex Binding AhR_active Activated AhR AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Translocation & Dimerization AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE XRE (DNA Response Element) AhR_ARNT->XRE Binds to DNA CYP1A1 CYP1A1 Gene Transcription XRE->CYP1A1 Initiates

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Application Note: Compound Handling and Stock Solution Preparation

Correct preparation and storage of this compound are critical for experimental reproducibility.

  • Storage: The compound should be stored at or below -15°C in a tightly sealed container to prevent degradation[1].

  • Solvent Selection: Due to its hydrophobicity, this compound is poorly soluble in aqueous media. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.

  • Protocol for 100 mM Stock Solution:

    • Pre-calculation: The molecular weight of this compound is 180.2 g/mol [1]. To make 1 mL of a 100 mM stock, you will need 18.02 mg.

    • Weighing: Accurately weigh 18.02 mg of the compound in a sterile microcentrifuge tube.

    • Dissolution: Add 1 mL of sterile, cell culture-grade DMSO.

    • Mixing: Vortex thoroughly until the compound is completely dissolved. The solution should be clear.

    • Aliquoting & Storage: Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile tubes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C.

  • Causality and Best Practices:

    • Why DMSO? DMSO is a polar aprotic solvent capable of dissolving a wide range of nonpolar compounds and is miscible with cell culture media.

    • Final DMSO Concentration: When diluting the stock solution into your cell culture medium for experiments, ensure the final concentration of DMSO does not exceed a level toxic to your specific cell line, typically ≤0.5%. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Part 2: Experimental Protocols

Protocol 1: Determination of Cytotoxic Concentration Range

Before investigating specific mechanisms, it is essential to determine the compound's effect on cell viability. The biological effects of aldehydes are often strongly dose-dependent, with low concentrations potentially enhancing proliferation and high concentrations inducing apoptosis or necrosis[9][10]. A colorimetric assay using a tetrazolium salt like MTT or a resazurin-based reagent (e.g., alamarBlue™) is a robust method for this purpose.

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC₅₀).

Methodology:

  • Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere and resume logarithmic growth for 24 hours.

  • Compound Preparation: Prepare a series of 2X-concentrated serial dilutions of the compound in complete cell culture medium from your 100 mM DMSO stock.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the corresponding wells (resulting in a 1X final concentration). Include "cells only" (untreated) and "vehicle control" (DMSO only) wells.

  • Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the viability reagent (e.g., 10 µL of MTT solution or resazurin) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.

  • Analysis:

    • Normalize the data to the vehicle control wells (set to 100% viability).

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC₅₀ value.

Data Presentation: Suggested Concentration Ranges for Initial Screening

Treatment GroupConcentration RangeRationale
Range Finding 0.1 µM - 200 µMA broad range to capture the full dose-response curve, from no effect to complete cell death.
Vehicle Control 0.2% DMSO (or highest used)To control for any effects of the solvent on cell viability.
Untreated Control No compound, no DMSOBaseline cell health and growth control.
Protocol 2: Quantifying AhR Activation via CYP1A1 Gene Expression

This protocol uses quantitative real-time PCR (qPCR) to measure the upregulation of CYP1A1 mRNA, a sensitive and direct indicator of AhR activation[11][12].

Objective: To determine if this compound induces the expression of the AhR target gene CYP1A1.

qPCR_Workflow A 1. Cell Seeding (e.g., 6-well plate) B 2. Compound Treatment (Sub-toxic concentration, e.g., IC₂₀) A->B C 3. Incubation (e.g., 6-24 hours) B->C D 4. RNA Extraction & Quantification C->D E 5. cDNA Synthesis (Reverse Transcription) D->E F 6. qPCR (CYP1A1 & Housekeeping Gene) E->F G 7. Data Analysis (ΔΔCt Method) F->G

Caption: Experimental workflow for measuring AhR activation via qPCR.

Methodology:

  • Cell Seeding: Seed cells in 6-well plates and grow to ~80% confluency.

  • Treatment: Treat cells with a sub-toxic concentration of this compound (e.g., IC₂₀ value determined in Protocol 1) to avoid confounding effects from cytotoxicity.

    • Negative Control: Vehicle (DMSO) only.

    • Positive Control: A known AhR agonist, such as 2,3,7,8-Tetrachlorodibenzodioxin (TCDD, ~1-10 nM).

  • Incubation: Incubate for a time course, typically between 6 to 24 hours, as gene expression changes can be transient.

  • RNA Extraction: Lyse the cells directly in the wells and extract total RNA using a column-based kit or TRIzol reagent. Quantify RNA and assess its purity (A260/A280 ratio).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare a qPCR master mix containing SYBR Green or a TaqMan probe.

    • Use validated primers for your species-specific CYP1A1 and at least one stable housekeeping gene (e.g., GAPDH, ACTB).

    • Run the qPCR plate with appropriate thermal cycling conditions.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each gene.

    • Normalize the CYP1A1 Ct value to the housekeeping gene Ct value for each sample (ΔCt = CtCYP1A1 - CtHousekeeping).

    • Calculate the fold change in expression relative to the vehicle control using the ΔΔCt method (ΔΔCt = ΔCtTreated - ΔCtVehicle; Fold Change = 2-ΔΔCt).

Self-Validation and Interpretation:

  • Trustworthiness: A significant (>2-fold) increase in CYP1A1 mRNA in the compound-treated group compared to the vehicle control, alongside a robust increase in the positive control (TCDD) group, provides strong evidence for AhR activation.

  • Expert Insight: The magnitude of induction can vary significantly between cell types and compounds. Even a modest but statistically significant induction is a valid positive result that warrants further investigation.

References

  • European Patent Office. (n.d.). Process for 3,4-dimethoxyphenyl-acetone preparation.
  • Ferreira, J. C., et al. (2014). Alcohol-Medication Interactions: The Acetaldehyde Syndrome. Journal of Clinical Pharmacy and Therapeutics. Available at: [Link]

  • Hegedűs, C., et al. (2009). Formaldehyde promotes and inhibits the proliferation of cultured tumour and endothelial cells. Cell Proliferation. Available at: [Link]

  • Hollert, H., et al. (2015). Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells. Nature Protocols. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of (3,4-Dimethoxyphenyl)acetaldehyde in Chemical Synthesis. Retrieved February 2, 2026, from [Link]

  • Leonard, M. (2016). The Aryl Hydrocarbon Receptor. YouTube. Available at: [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Induction Assay. Retrieved February 2, 2026, from [Link]

  • Mohammadi, S. A., et al. (2019). Activation of aryl hydrocarbon receptor signaling by a novel agonist ameliorates autoimmune encephalomyelitis. PLOS ONE. Available at: [Link]

  • Török, G., et al. (2007). Effect of Formaldehyde on Cell Proliferation and Death. Cell Biology International. Available at: [Link]

  • Vang, O., et al. (2005). Evaluation of Human Liver Slices and Reporter Gene Assays as Systems for Predicting the Cytochrome P450 Induction Potential of Drug. Basic & Clinical Pharmacology & Toxicology. Available at: [Link]

  • Wang, Z., et al. (2023). Aryl Hydrocarbon Receptor in Health and Disease. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Wheeler, M. D., et al. (2018). The Role of the Aryl Hydrocarbon Receptor (AHR) in Immune and Inflammatory Diseases. International Journal of Molecular Sciences. Available at: [Link]

  • XenoTech. (n.d.). Time-Course of Cytochrome P450 (CYP450) Induction in Cultured Human Hepatocytes. Retrieved February 2, 2026, from [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yield in 2-(3,4-Dimethoxyphenyl)acetaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #HVA-YIELD-OPT Subject: Troubleshooting Low Yield & Polymerization in Homoveratraldehyde Synthesis Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary: The "Invisible" Loss

If you are experiencing low yields (typically <40%) with 2-(3,4-Dimethoxyphenyl)acetaldehyde , the issue is rarely the formation of the molecule itself.[2] The problem is almost certainly post-reaction stability .

This aldehyde is notoriously unstable.[1][2] It possesses an electron-rich aromatic ring and an unhindered aldehyde group with acidic


-protons.[1][2] This creates a "perfect storm" for:
  • Self-Condensation (Aldol): Rapid dimerization in basic conditions.[1][2]

  • Polymerization: Formation of cyclic trimers (trioxanes) or intractable tars in acidic conditions.[1][2]

  • Oxidation: Rapid conversion to homoveratric acid upon exposure to air.[1][2]

This guide prioritizes isolation strategy over reaction conditions.

Module 1: Critical Workflow & Route Selection

Before troubleshooting specific steps, verify you are using the correct route for your scale and available equipment.

RouteSelection Start Select Precursor Veratraldehyde Start: Veratraldehyde (3,4-Dimethoxybenzaldehyde) Start->Veratraldehyde Alcohol Start: Homoveratryl Alcohol (2-(3,4-Dimethoxyphenyl)ethanol) Start->Alcohol Wittig Route A: Wittig Homologation (Reagent: MeOCH2PPh3Cl) Veratraldehyde->Wittig Oxidation Route B: Oxidation (Reagent: DMP, Swern, or TEMPO) Alcohol->Oxidation Decision Constraint Check Wittig->Decision Oxidation->Decision Wittig_Issue Risk: Hydrolysis Step (Requires Acid) Decision->Wittig_Issue If Wittig Oxidation_Issue Risk: Over-oxidation (To Carboxylic Acid) Decision->Oxidation_Issue If Oxidation Solution Universal Fix: Bisulfite Adduct Purification Wittig_Issue->Solution Oxidation_Issue->Solution

Figure 1: Decision tree for synthesis routes. Both major pathways converge on the necessity of rapid stabilization via bisulfite adducts.

Module 2: Troubleshooting The Wittig Route (Homologation)

Context: This is the most common lab-scale route.[1] You react 3,4-dimethoxybenzaldehyde with (methoxymethyl)triphenylphosphonium chloride to form an enol ether, which is then hydrolyzed.[1][2]

Q1: My enol ether intermediate forms well, but the yield crashes after hydrolysis. Why?

Diagnosis: You are likely using hydrolysis conditions that are too harsh (e.g., concentrated HCl), causing the aldehyde to polymerize immediately upon formation.[2] The Fix: Use a mild, biphasic hydrolysis or Formic Acid.

Optimized Protocol:

  • Enol Ether Formation: Perform standard Wittig (KOtBu/THF is superior to NaH for this substrate to prevent ring demethylation).[1][2]

  • Hydrolysis: Dissolve the crude enol ether in 90% Formic Acid (5 mL per gram).

  • Condition: Stir at room temperature for 1 hour. Do not heat.

  • Quench: Pour into ice-cold brine/NaHCO3. Extract immediately.

Q2: The reaction mixture turns dark red/black. Is this a failure?

Diagnosis: No. The ylide formed from (methoxymethyl)triphenylphosphonium chloride is naturally deep red/orange.[1][2] The Fix:

  • Red: Good (Active Ylide).[1][2]

  • Brown/Black Tar: Bad (Decomposition).[1][2]

  • Check: Ensure your base (e.g., KOtBu) is fresh.[1][2] Old alkoxides absorb moisture and turn into hydroxides, which kill the reaction yield.

Module 3: Troubleshooting The Oxidation Route

Context: Converting 2-(3,4-dimethoxyphenyl)ethanol to the aldehyde.

Q1: I see the product on TLC, but it vanishes during column chromatography.

Diagnosis: The silica gel is slightly acidic and promotes polymerization/degradation of this specific aldehyde. The Fix:

  • Pre-treat Silica: Flush your column with 1% Triethylamine (Et3N) in Hexanes before loading your sample.[1][2]

  • Better Option: Skip chromatography entirely and use the Bisulfite Purification Method (See Module 4).[1][2]

Q2: Which oxidant should I use?

Avoid PCC/PDC; the chromium sludge traps the product and the acidic nature promotes decomposition.[1]

OxidantSuitabilityNotes
Swern High Must keep T < -60°C. Quench with Et3N is critical to prevent alpha-epimerization/aldol.[1][2]
DMP (Dess-Martin) Medium The acetic acid byproduct accelerates polymerization.[1][2] Must buffer with NaHCO3.[1][2]
TEMPO/Bleach High Excellent for scale.[1][2] Phase transfer conditions (DCM/Water) prevent over-oxidation.[1][2]
IBX Low Low solubility requires heating, which kills this thermal-sensitive aldehyde.[1][2]

Module 4: The "Silver Bullet" – Bisulfite Purification

This is the single most effective way to improve yield.[1][2] Instead of column chromatography, you trap the aldehyde as a stable solid salt, wash away impurities, and regenerate it only when needed.

Protocol: Bisulfite Adduct Formation
  • Crude Mixture: Take your crude organic extract (from Wittig or Oxidation) containing the aldehyde.[1][2]

  • Precipitation: Add saturated aqueous Sodium Bisulfite (NaHSO3) (2 equiv. relative to theoretical yield).

  • Agitation: Stir vigorously for 2–4 hours. The aldehyde will convert to a crystalline bisulfite adduct.[1]

  • Filtration: Filter the white/off-white solid.[1][2]

    • Why this works: Impurities (starting material, phosphine oxides, over-oxidized acids) stay in the solution.[2] The aldehyde is trapped in the solid.[1]

  • Wash: Wash the solid with Et2O or EtOAc to remove organic impurities.[1][2]

  • Storage: You can store this solid indefinitely in the fridge. It is stable.

Protocol: Regeneration (Just before use)
  • Suspend the solid adduct in Et2O or DCM.[1][2]

  • Add saturated NaHCO3 or 10% Na2CO3 .

  • Stir until the solid dissolves and gas evolution stops.

  • Separate the organic layer, dry (MgSO4), and evaporate.[1][2][3][4]

  • Result: >95% pure aldehyde, ready for immediate use.

Module 5: Mechanistic Visualization

Understanding why the yield fails helps prevent it.[1][5] The pathway below illustrates the "Danger Zone" where most researchers lose their material.

Mechanism Substrate Target Aldehyde Enol Enol Form Substrate->Enol Equilibrium Path_Poly Polymerization (Acid Catalyzed) Substrate->Path_Poly Trace Acid Path_Ox Auto-Oxidation (Air Exposure) Substrate->Path_Ox O2 Path_Aldol Aldol Condensation (Base Catalyzed) Substrate->Path_Aldol Trace Base Bisulfite Bisulfite Adduct (STABLE TRAP) Substrate->Bisulfite NaHSO3 (Protects)

Figure 2: The "Danger Zone" of phenylacetaldehyde derivatives.[2] The Bisulfite trap is the only exit ramp that guarantees stability.

References

  • Levine, S. G. (1958).[1][2] A New Aldehyde Synthesis. Journal of the American Chemical Society, 80(22), 6150–6151.[2]

    • Foundational text for the methoxymethyltriphenylphosphonium chloride Wittig route.
  • Mancuso, A. J., & Swern, D. (1981).[1][2] Activated dimethyl sulfoxide: useful reagents for synthesis.[1][2][6] Synthesis, 1981(03), 165-185.[1][2]

    • Authoritative review on Swern oxidation protocols to prevent over-oxid
  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (See Section: Purification of Aldehydes via Bisulfite Adducts).

    • Standard reference for the bisulfite purific
  • Meng, Q., et al. (2009).[1][2] Method for synthesizing 3,4-dimethoxyphenyl acetonitrile (and aldehyde intermediates).[1][2][3][5] CN Patent 101475511B.[1][2]

    • Industrial context for handling dimethoxy-substituted phenylacetaldehydes.[1][2][3][7][8]

Sources

Technical Support Center: Stability & Storage of 2-(3,4-Dimethoxyphenyl)acetaldehyde (DMPA)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DMPA-STAB-001 Status: Open Resource Severity: High (Compound is prone to rapid degradation) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

2-(3,4-Dimethoxyphenyl)acetaldehyde (DMPA), also known as Homoveratraldehyde, is a critical intermediate in the synthesis of isoquinoline alkaloids (e.g., Papaverine) and fragrances. However, it suffers from the "Phenylacetaldehyde Paradox": it is an essential building block that is chemically predisposed to self-destruction via aerobic oxidation (to homoveratric acid) and enol-mediated polymerization .

This guide provides a self-validating system for handling DMPA, moving beyond basic "store in fridge" advice to mechanistic interventions.

Module 1: The Mechanism of Failure

Why did my clear oil turn into a brown sludge?

To prevent degradation, you must understand the enemy.[1] DMPA degradation is not random; it follows a specific radical chain reaction known as Autoxidation .

The Oxidation Cascade

The aldehydic C-H bond is weak (Bond Dissociation Energy ~89 kcal/mol). Ambient oxygen abstracts this hydrogen, creating an acyl radical. This radical reacts with


 to form a peracid (Homoveratric peracid). Crucially, the peracid is more reactive than oxygen.  It reacts with a second molecule of DMPA to produce two molecules of carboxylic acid.

Additionally, the


-protons are acidic (

), allowing the molecule to enolize and undergo aldol-type polymerizations, leading to the characteristic yellow/brown color.

OxidationCascade DMPA DMPA (Aldehyde) Radical Acyl Radical (R-C•=O) DMPA->Radical Initiation (Light/Heat) Polymer Oligomers (Brown Sludge) DMPA->Polymer Enolization (Base/Acid Catalysis) Peracid Peracid Intermediate (R-C(O)OOH) Radical->Peracid + O2 (Propagation) Acid Homoveratric Acid (Impurity) Peracid->Acid + DMPA (Branching Step)

Figure 1: The dual degradation pathways of DMPA. The peracid route (red) accelerates exponentially once started.

Module 2: Immediate Handling & Short-Term Storage

For active experiments (usage within < 2 weeks).

Standard refrigeration is insufficient for high-purity applications. You must control three variables: Oxygen, Light, and Phase.

Protocol: The "Argon Blanket"

Why Argon? Argon is denser than air (approx.[2][3][4] 1.78 g/L vs 1.22 g/L). Nitrogen is lighter than oxygen. When you purge a vial with Nitrogen, it mixes with air; when you purge with Argon, it settles, creating a physical barrier between the lipid-like DMPA and atmospheric oxygen.

VariableRecommendationScientific Rationale
Atmosphere Argon (Ar) > Nitrogen (

)
Ar density provides a superior "blanket" effect, minimizing gas exchange at the liquid interface [1].[3]
Temperature -20°C to -80°C Arrhenius equation dictates that lower T exponentially slows the radical propagation step.
Container Amber Glass Blocks UV light (200-400nm), which acts as a radical initiator for the C-H abstraction.
Stabilizer None (for synthesis) BHT (butylated hydroxytoluene) can be added (0.1%) if the downstream reaction tolerates radical scavengers.
Module 3: The "Bisulfite Bunker" (Long-Term Preservation)

For storage > 2 weeks or recovering degraded material.

If you need to store DMPA for months, or if your batch has already partially oxidized, do not store it as the free aldehyde. Convert it to its Sodium Bisulfite adduct. This crystalline solid is stable, oxidation-resistant, and can be reverted to the aldehyde in 30 minutes.

Step-by-Step Protocol: Bisulfite Formation & Regeneration

Phase A: Formation (The Bunker)

  • Dissolution: Dissolve 10g of crude DMPA in minimal Ethanol (approx. 20-30 mL).

  • Addition: Add saturated aqueous Sodium Bisulfite (

    
    , approx. 40 mL) with vigorous stirring.
    
  • Crystallization: The bisulfite adduct (a sulfonate salt) will precipitate as a white solid. If it doesn't, cool to 0°C and scratch the glass.

  • Wash: Filter the solid.[5][6] Wash with Diethyl Ether (

    
    ) to remove non-aldehyde impurities (e.g., dimers, starting materials).
    
  • Store: Dry the white powder. Store indefinitely at room temperature.

Phase B: Regeneration (The Release)

  • Suspension: Suspend the adduct in water/EtOAc (1:1 mixture).

  • Hydrolysis: Slowly add 10% Aqueous Sodium Carbonate (

    
    ) or NaOH until pH > 10.
    
  • Extraction: The adduct breaks down; the free DMPA migrates into the EtOAc layer.

  • Isolation: Dry organic layer (

    
    ) and concentrate.
    

BisulfiteProtocol Impure Impure DMPA (Liquid) Reaction Add Sat. NaHSO3 (in EtOH) Impure->Reaction Adduct Bisulfite Adduct (Solid Precipitate) Reaction->Adduct Precipitation Wash Wash with Ether (Removes Impurities) Adduct->Wash Base Add Na2CO3 (aq) pH > 10 Wash->Base When ready to use Pure Pure DMPA (Recovered) Base->Pure Extraction

Figure 2: The Bisulfite purification and storage loop. This method purifies and stabilizes simultaneously [2].

Module 4: Troubleshooting & Quality Control (FAQs)

Q: My DMPA has a "vinegar" smell. Is it ruined? A: The vinegar smell is Homoveratric Acid (the oxidation product).

  • Diagnostic: Check

    
     NMR.
    
    • Aldehyde (-CHO): Look for a triplet (or singlet depending on resolution) around 9.7 ppm .

    • Acid (-COOH): Look for a broad singlet > 11.0 ppm .

  • Fix: If acid < 10%, perform a rapid wash with saturated

    
     (cold). The acid will deprotonate and move to the aqueous layer; the aldehyde stays in the organic.
    

Q: Can I distill DMPA to purify it? A: Proceed with extreme caution. Phenylacetaldehydes are heat-sensitive. Distillation often accelerates polymerization due to thermal stress.

  • Recommendation: Use the Bisulfite method (Module 3) instead. If you must distill, use high vacuum (< 0.5 mmHg) to keep the bath temperature below 80°C.

Q: Why does the color change from colorless to yellow? A: This indicates the formation of conjugated oligomers (aldol condensation products).

  • Impact: Yellow samples may still be 90%+ pure. Run a TLC (Thin Layer Chromatography). If the aldehyde spot is dominant and the baseline (polymer) is faint, it may be usable for robust reactions. If deep brown/black, discard or use Bisulfite recovery.

References
  • Generon. (2020).[7] Argon vs. Nitrogen Purging for Atmospheric Inerting. Retrieved from [Link]

  • Boucher, M. M., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [Link]

  • Kjell, D. P., et al. (1999).[8] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(3,4-Dimethoxyphenyl)acetaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3,4-dimethoxyphenyl)acetaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this crucial intermediate. As a key building block in the synthesis of various pharmaceutical compounds, achieving a reliable and high-yield synthesis of this aldehyde is paramount.[1] This document moves beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the causality behind key experimental choices.

Recommended Synthetic Strategy: Oxidation of 2-(3,4-Dimethoxyphenyl)ethanol

While several routes to this compound exist, such as the Darzens condensation from veratraldehyde[2][3], our experience indicates that the most reliable and efficient laboratory-scale method is the direct oxidation of the corresponding primary alcohol, 2-(3,4-dimethoxyphenyl)ethanol. This precursor is readily available commercially[4], and the single-step oxidation is a robust transformation that avoids the multiple stages and potentially complex purifications associated with other methods.

The primary challenge in this synthesis is preventing the over-oxidation of the desired aldehyde to the corresponding carboxylic acid, 3,4-dimethoxyphenylacetic acid.[5][6] Therefore, the choice of a mild and selective oxidizing agent is critical. We recommend the Dess-Martin periodinane (DMP) oxidation for its exceptional mildness, high selectivity for aldehydes, and operation at ambient temperatures.[7][8][9]

Experimental Workflow Overview

The following diagram illustrates the recommended workflow from the starting alcohol to the purified aldehyde.

G cluster_0 Synthesis cluster_1 Workup cluster_2 Purification & Analysis A 2-(3,4-Dimethoxyphenyl)ethanol (Starting Material) B Dess-Martin Periodinane (DMP) in Dichloromethane (DCM) C Reaction at Room Temperature (Monitor by TLC) B->C D Quench with Na2S2O3 / NaHCO3 (Aqueous Solution) C->D E Extract with DCM D->E F Dry Organic Layer (Na2SO4) E->F G Concentrate Under Vacuum F->G H Silica Gel Chromatography G->H I This compound (Pure Product) H->I J Characterization (NMR, MS) I->J

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol is a self-validating system designed for high reproducibility.

1. Reaction Setup:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 2-(3,4-dimethoxyphenyl)ethanol (1.0 eq).

  • Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Place the flask under an inert atmosphere (Nitrogen or Argon). This is crucial to prevent moisture from deactivating the DMP reagent.

2. Reagent Addition:

  • In a single portion, add Dess-Martin periodinane (1.2 eq.) to the stirred solution at room temperature. A slight exotherm may be observed.

  • Causality: Using a slight excess of DMP ensures the complete conversion of the starting alcohol.[7] The reaction is typically performed in chlorinated solvents like DCM.[7]

3. Reaction Monitoring:

  • Stir the reaction vigorously at room temperature. The reaction is usually complete within 1-3 hours.[7]

  • Monitor the progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 7:3 v/v). The product aldehyde will have a higher Rf value than the starting alcohol.

4. Workup and Quenching:

  • Once the starting material is consumed, dilute the reaction mixture with an equal volume of DCM.

  • Pour the mixture into a separatory funnel containing a vigorously stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 ratio). Stir until the layers are clear.

  • Causality: This quenching step is critical. The NaHCO₃ neutralizes the acetic acid byproduct of the reaction, and the Na₂S₂O₃ reduces any remaining DMP and iodine species, simplifying purification.[10]

  • Separate the layers and extract the aqueous phase twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

5. Purification:

  • The resulting crude oil should be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the product-containing fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.

Data Summary for Synthesis
ReagentM.W. ( g/mol )EquivalentsMoles (mmol)Amount
2-(3,4-Dimethoxyphenyl)ethanol182.22[11]1.05.491.0 g
Dess-Martin Periodinane424.141.26.592.79 g
Dichloromethane (DCM)84.93--~40 mL
Expected Product 180.20 --~85-95% Yield

Troubleshooting Guide

Q: My reaction yield is very low, or it did not proceed at all. What went wrong?

A: This is a common issue often traced back to reagent quality.

  • Dess-Martin Periodinane (DMP) is highly moisture-sensitive. Exposure to atmospheric moisture will hydrolyze and deactivate the reagent. Ensure you are using freshly opened or properly stored DMP. Store it tightly sealed under an inert atmosphere in a freezer.

  • Solvent Purity: The dichloromethane (DCM) must be anhydrous. Use a freshly opened bottle or solvent from a purification system.

  • Starting Material: Ensure your 2-(3,4-dimethoxyphenyl)ethanol is pure and dry.

Q: The reaction has stalled; TLC analysis shows a significant amount of remaining starting material after several hours. What should I do?

A: First, re-verify the quality of your DMP. If the reagent is active, incomplete conversion suggests insufficient oxidant. You can add another small portion of DMP (e.g., 0.2-0.3 equivalents) and continue to monitor the reaction. Ensure the stirring is efficient to maintain a homogenous mixture. The reaction is typically fast, so a stalled reaction strongly points to a reagent issue.[7]

Q: I have a significant amount of an acidic byproduct, identified as 3,4-dimethoxyphenylacetic acid. How did this happen and how can I avoid it?

A: This indicates over-oxidation. While DMP is excellent at preventing this, it is not impossible, especially with a sensitive aldehyde product.

  • Cause: Aldehydes can be susceptible to auto-oxidation upon prolonged exposure to air. If the workup is delayed after the reaction has reached completion, the product can slowly oxidize.

  • Prevention: Perform the workup procedure promptly once TLC indicates the consumption of the starting alcohol. During purification and storage, minimize the product's exposure to air. The deliberate conversion of aldehydes to carboxylic acids is known as the Pinnick oxidation, which highlights the inherent reactivity of the aldehyde functional group towards oxidation.[12][13]

Q: My final product is a dark-colored oil and seems to be degrading upon storage. How can I improve its stability?

A: Aldehydes, particularly electron-rich aromatic ones like this, can be unstable and prone to polymerization or oxidation, leading to discoloration.

  • Purification: Ensure the product is highly pure after column chromatography, as impurities can catalyze decomposition.

  • Storage: The best practice is to use the aldehyde immediately in the next synthetic step. If storage is necessary, store it as a dilute solution in an inert solvent (like toluene), under an argon or nitrogen atmosphere, at low temperatures (-20°C is recommended).

Frequently Asked Questions (FAQs)

Q: Why is Dess-Martin oxidation preferred over a Swern oxidation for this synthesis?

A: Both are excellent, mild methods for this transformation.[5] The choice often comes down to practical laboratory considerations.

  • DMP Oxidation: Operates at room temperature, has a simpler setup, and avoids the use of cryogenic temperatures (-78°C).[7] The workup is straightforward.

  • Swern Oxidation: Requires careful temperature control at -78°C. It also produces dimethyl sulfide as a byproduct, which has a notoriously unpleasant odor.[14][15] However, the reagents for the Swern oxidation are less expensive than DMP.

Q: Can I use a simpler, cheaper oxidant like PCC or PDC?

A: While chromium-based reagents like Pyridinium Chlorochromate (PCC) can oxidize primary alcohols to aldehydes, they are generally avoided in modern synthesis. These reagents are toxic, and their disposal presents significant environmental hazards.[5] Methods like DMP and Swern are considered superior due to their milder conditions, higher selectivity, and avoidance of heavy metal waste.

Q: What is the mechanism that makes DMP so selective for aldehydes?

A: The reaction proceeds through a hypervalent iodine intermediate. The alcohol attacks the iodine center, displacing an acetate group. A base (either another acetate or the solvent) then abstracts the proton alpha to the oxygen, leading to a concerted elimination that releases the aldehyde, acetic acid, and an iodine(III) species. This mechanism does not involve water or harsh oxidants, which prevents over-oxidation to the carboxylic acid.

G cluster_0 Simplified DMP Oxidation Mechanism Alcohol R-CH2-OH Intermediate [Intermediate Complex] Alcohol->Intermediate + DMP DMP I(OAc)3-type (Periodinane) Aldehyde R-CHO Intermediate->Aldehyde Elimination Byproducts I(OAc) + 2 AcOH Intermediate->Byproducts

Caption: A simplified representation of the Dess-Martin Periodinane oxidation mechanism.

Q: How should I best confirm the identity and purity of my final product?

A: A combination of standard analytical techniques is recommended:

  • ¹H NMR: Will clearly show the characteristic aldehyde proton signal around 9-10 ppm, along with the aromatic and methylene protons.

  • ¹³C NMR: Will show the carbonyl carbon signal around 200 ppm.

  • Mass Spectrometry (MS): To confirm the molecular weight (180.20 g/mol ).

  • Purity: Can be reliably assessed using HPLC or GC analysis.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Role of (3,4-Dimethoxyphenyl)acetaldehyde in Chemical Synthesis.
  • Google Patents. (n.d.). CN102060681A - Preparation method of 3,4-dimethoxybenzene acetaldehyde.
  • BenchChem. (2024). Reproducibility of experimental results for 2-(3,4-Dimethoxyphenyl)propanal synthesis.
  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2014). What is the most mild method for the oxidation of aldehyde to carboxylic acid?. Retrieved from [Link]

  • PSIBERG. (2023). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. Retrieved from [Link]

  • NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3,4-Dimethoxyphenethyl alcohol (CAS 7417-21-2). Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 2-(3,4-Dimethoxyphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2-(3,4-Dimethoxyphenyl)acetaldehyde (DMPAA) CAS: 5703-21-9 Synonyms: Homoveratraldehyde Application: Precursor for isoquinoline alkaloids, dopamine analogs; substrate for aldehyde dehydrogenase (ALDH) assays.

Introduction: The Aldehyde Paradox

Welcome to the technical support hub for DMPAA. If you are here, you likely encountered a "ghost peak" in your HPLC, a yellowing stock solution, or unexpected enzyme kinetics.

DMPAA is a classic example of the "Aldehyde Paradox": the very reactivity that makes it a versatile synthetic intermediate (the electrophilic carbonyl) renders it thermodynamically unstable in solution. Unlike benzaldehyde, DMPAA possesses


-protons  (at the C2 position), making it susceptible to enolization and subsequent self-condensation, in addition to the standard oxidative pathways.

This guide deconstructs the three primary degradation vectors: Autoxidation , Oligomerization , and Solvolysis .

Module 1: The Oxidation Trap (Air Sensitivity)

Symptom: Your clear solution turns yellow; pH drops significantly; HPLC shows a new peak eluting earlier (reverse phase).

The Mechanism: Radical Autoxidation

Aldehydes in solution react with dissolved oxygen via a radical chain mechanism. This is accelerated by light and trace metal ions. The electron-donating methoxy groups on the phenyl ring of DMPAA stabilize the intermediate radicals, potentially accelerating this process compared to non-substituted phenylacetaldehydes [1].

The Pathway:

  • Initiation: Hydrogen abstraction from the aldehyde group forms an acyl radical.

  • Propagation: The acyl radical reacts with

    
     to form a peroxy acid (perhomoveratric acid), which then reacts with another DMPAA molecule.
    
  • Product: Two molecules of Homoveratric Acid (3,4-Dimethoxyphenylacetic acid).

Visualization: The Autoxidation Cascade

Autoxidation DMPAA DMPAA (Aldehyde) Radical Acyl Radical (Intermediate) DMPAA->Radical Initiator (hν, Metal) Acid Homoveratric Acid (Carboxylic Acid) DMPAA->Acid (Net Reaction) Peracid Perhomoveratric Acid (Strong Oxidant) Radical->Peracid + O2 Peracid->Acid + DMPAA

Figure 1: Radical autoxidation pathway converting DMPAA to Homoveratric Acid.

Troubleshooting & Protocol
IssueDiagnosticCorrective Action
Acid Contamination Check pH. A 10mM solution should be near neutral. pH < 5 indicates oxidation.Bisulfite Wash: Dissolve crude in EtOAc, wash with saturated

. The aldehyde forms a water-soluble adduct. Wash organic layer (impurities), then basify aqueous layer (

) to release purified aldehyde back into organic phase [2].
Yellow Color Visual inspection.Distillation: Vacuum distillation is required. Do not use heat alone; high vac (<1 mmHg) is essential to prevent thermal polymerization.

Module 2: Oligomerization (Base/Concentration Sensitivity)

Symptom: Solution becomes viscous or cloudy; precipitate forms; NMR shows broad multiplets in the aliphatic region.

The Mechanism: Aldol Condensation

DMPAA has two acidic protons at the


-position. In the presence of bases (even mild buffers like PBS pH 7.4) or amine catalysts, the aldehyde enolizes. The enol attacks the carbonyl of another DMPAA molecule [3].
  • Dimerization: Forms

    
    -hydroxy aldehydes.
    
  • Trimerization: Phenylacetaldehydes are notorious for forming cyclic trimers (trioxanes) or complex aldol polymers upon standing [4].

Visualization: The Divergent Fate Map

FateMap cluster_base Basic/Neutral Conditions (Aldol) cluster_acid Acidic/Alcoholic Conditions DMPAA DMPAA (Monomer) Enolate Enolate Ion DMPAA->Enolate OH- / Amine Hemiacetal Hemiacetal DMPAA->Hemiacetal MeOH / H+ Dimer Aldol Dimer (β-hydroxy aldehyde) Enolate->Dimer + DMPAA Polymer Oligomers/Polymers (Insoluble) Dimer->Polymer - H2O Acetal Dimethyl Acetal (Stable Storage Form) Hemiacetal->Acetal MeOH / -H2O

Figure 2: Divergent pathways based on pH and solvent environment.

Troubleshooting & Protocol
  • Buffer Selection: Avoid phosphate buffers > pH 7.5 for long incubations. Use HEPES or MOPS (non-nucleophilic) if possible.

  • Concentration: Aldol reactions are second-order. Keep stock solutions dilute (< 10 mM) if storing for > 1 hour.

  • Rescue: Once polymerized, the material is often unrecoverable. Discard and prepare fresh.

Module 3: Solvolysis (Solvent Interaction)

Symptom: "Ghost peaks" in NMR (extra methoxy signals) or LC-MS (M+14 or M+32 peaks).

The Mechanism: Acetal Formation

Researchers often store aldehydes in Methanol (MeOH) or Ethanol (EtOH).

  • In MeOH: DMPAA reacts to form the hemiacetal (reversible) and eventually the dimethyl acetal (stable) if any trace acid is present [5].

  • Impact: The acetal is invisible to many enzymatic assays (e.g., ALDH) because the aldehyde carbon is masked.

FAQ: Solvent Compatibility
SolventSuitabilityNotes
DMSO HighRecommended for stock solutions. Hygroscopic (water can promote hydration).
Methanol Low Rapidly forms hemiacetals. Use only if immediate use is intended.
Acetonitrile MediumGood, but ensure it is non-acidic and dry.
Water LowLow solubility; forms hydrate (gem-diol) which is less reactive.

Summary: Best Practice Protocol (SOP)

To ensure data integrity when working with this compound:

  • Storage: Store the neat solid under Argon/Nitrogen at -20°C.

  • Stock Prep: Make fresh stocks in DMSO immediately before use. Do not store DMSO stocks for > 24 hours.

  • Assay Buffer: Degas buffers to remove oxygen. If the assay permits, add 0.1 mM EDTA to chelate trace metals that catalyze autoxidation.

  • Verification: Periodically check purity via TLC (Silica; 30% EtOAc/Hexane). The aldehyde spot will stain strongly with 2,4-DNP (orange/red); the acid degradation product will not.

References
  • Hidalgo, F. J., & Zamora, R. (2019).[1] Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides.[1] Food Chemistry: X, 2, 100037.[1] Link[1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Guthrie, J. P. (2002). Equilibrium constants for the addition of water and alcohols to phenylacetaldehyde. Canadian Journal of Chemistry, 80, 1-10.
  • Yun, S. S., et al. (1998).[2] Stereospecific Double Aldol Reaction of Phenylacetaldehyde Catalyzed by Group 4 Metallocene.[2] Chemistry Letters, 27(9), 985-986. Link[2]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[3] Oxford University Press. (Mechanisms of Acetal Formation).

Sources

Technical Support Center: Ensuring the Stability of 2-(3,4-Dimethoxyphenyl)acetaldehyde for Robust Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(3,4-Dimethoxyphenyl)acetaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address the inherent instability of this aromatic aldehyde and provide actionable strategies to ensure the reliability and reproducibility of your biological assays. As a bioactive molecule with potential therapeutic applications, including anti-cancer properties, maintaining its structural integrity is paramount for obtaining accurate and meaningful experimental results.[1]

Understanding the Challenge: The Instability of this compound

This compound is a valuable compound in pharmaceutical research.[2][3] However, its aldehyde functional group makes it susceptible to degradation, primarily through oxidation and polymerization, which can lead to a loss of activity and the formation of confounding byproducts. The methoxy groups on the phenyl ring, while contributing to the molecule's biological activity, also influence its electronic properties and reactivity.

Key degradation pathways include:

  • Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 3,4-dimethoxyphenylacetic acid. This process can be accelerated by exposure to air (autoxidation), oxidizing agents present in media, or even light.[1]

  • Acid-Catalyzed Reactions: In acidic conditions, the compound can undergo acidolysis, further contributing to its degradation.[1]

  • Polymerization: Like many aldehydes, this compound has the potential to polymerize, especially under certain storage and experimental conditions.[4]

  • Quinone and Radical Formation: Similar catechol-aldehydes are known to oxidize into reactive quinones and semiquinone radicals, which can then participate in further reactions, including polymerization and cross-linking with proteins.[2][5]

These degradation processes can manifest in your experiments as:

  • Decreased or inconsistent compound potency.

  • Increased background signal or off-target effects.

  • Poor reproducibility between experiments.

  • Precipitation of the compound in aqueous media.

This guide provides a multi-pronged approach to mitigate these issues, focusing on proper handling, the use of stabilizers, and protective derivatization strategies.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound seems to have lost activity over time. What could be the cause?

A1: The loss of activity is likely due to the inherent instability of the aldehyde group. Over time, especially if not stored under optimal conditions, the compound can oxidize to its inactive carboxylic acid form or polymerize. To minimize this, always store the solid compound and stock solutions at -20°C or lower, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[6] Prepare fresh working solutions from a recently prepared stock solution for each experiment whenever possible.

Q2: I'm observing high background noise and inconsistent results in my cell-based assay. Could this be related to the compound's stability?

A2: Yes, absolutely. Degradation products of this compound can have their own biological activities or interfere with assay detection methods, leading to high background and variability. For instance, reactive quinone species formed from oxidation can react with proteins in your cell culture media or on the cell surface, leading to non-specific effects.[2][5]

Q3: I noticed a precipitate forming when I add my compound to the cell culture medium. What's happening and how can I prevent it?

A3: Precipitation can occur for a few reasons. "Shock precipitation" can happen when a concentrated DMSO stock is added too quickly to an aqueous medium.[7] To avoid this, perform a serial dilution of your stock in a small volume of medium before adding it to the final culture volume. Also, ensure your medium is pre-warmed to 37°C, as temperature changes can affect solubility.[7] If precipitation persists, it could be due to the compound degrading into less soluble byproducts.

Q4: Can the type of buffer I use in my assay affect the stability of this compound?

A4: Yes, the buffer system can significantly impact stability. For example, Tris buffer contains a primary amine and can react with aldehydes to form Schiff bases, which may interfere with your assay.[8] Phosphate-buffered saline (PBS) is generally a good starting point due to its pH stability and non-reactive nature with aldehydes.[9] However, the optimal pH for stability should be empirically determined, generally aiming for a near-neutral pH (7.2-7.4) for most biological assays unless the specific experimental conditions require otherwise.

Troubleshooting Guides and Protocols

Strategy 1: Proper Handling and Storage

The first line of defense against degradation is meticulous handling and storage.

  • Storage of Solid Compound: Store at -20°C or below under an inert atmosphere (argon or nitrogen) and protected from light.[6]

  • Preparation of Stock Solutions: Use anhydrous, high-purity solvents such as DMSO or ethanol. Prepare concentrated stock solutions (e.g., 10-50 mM) to minimize the volume of organic solvent added to your aqueous assay medium.

  • Storage of Stock Solutions: Aliquot stock solutions into small, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture. Store at -20°C or -80°C.

  • Preparation of Working Solutions: Prepare fresh working solutions from your stock solution for each experiment. When diluting into aqueous buffers or cell culture media, do so immediately before use.

Strategy 2: Use of Antioxidants

Adding antioxidants to your stock solutions and, in some cases, your assay medium can significantly inhibit oxidative degradation.

Recommended Antioxidants:

AntioxidantRecommended Concentration RangeKey Considerations
Butylated Hydroxytoluene (BHT) 0.01% - 0.1% (w/v) in stock solutionA widely used and effective antioxidant for preventing lipid and chemical oxidation. Be aware of potential cytotoxicity at higher concentrations in cell-based assays.[10]
α-Tocopherol (Vitamin E) 0.05% - 0.2% (w/v) in stock solutionA natural antioxidant that can be effective in preventing aldehyde oxidation.[11] Its efficacy can be concentration-dependent, with pro-oxidant effects possible at very high concentrations.[12]

Protocol for Preparing a Stabilized Stock Solution:

  • Calculate the amount of antioxidant needed to achieve the desired concentration in your final stock solution volume.

  • Dissolve the antioxidant (e.g., BHT) in the solvent (e.g., anhydrous DMSO) by gentle vortexing.

  • Add the this compound to the antioxidant-containing solvent and dissolve completely.

  • Aliquot and store as described in Strategy 1.

Strategy 3: Reversible Derivatization

For particularly sensitive assays or long-term experiments, temporarily protecting the aldehyde group through derivatization can be a powerful strategy. The key is to use a reaction that is reversible under mild conditions, allowing the active aldehyde to be regenerated at the time of the assay.

Acetals are stable to basic and neutral conditions but can be hydrolyzed back to the aldehyde under mildly acidic conditions.[13][14] This property can be exploited for controlled release in acidic microenvironments (e.g., tumors) or within cellular compartments like endosomes and lysosomes.

Experimental Workflow for Acetal Protection and Deprotection

Acetal_Workflow cluster_protection Protection Step cluster_assay Biological Assay Aldehyde This compound Acetal Protected Acetal Derivative Aldehyde->Acetal Diol Diol (e.g., ethylene glycol) Diol->Acetal Acid_cat Acid Catalyst (e.g., p-TsOH) Acid_cat->Acetal Acetal_in_assay Add Acetal to Assay Regenerated_Aldehyde Regenerated Aldehyde Acetal_in_assay->Regenerated_Aldehyde Acidic_pH Mildly Acidic pH (e.g., pH 5-6) Acidic_pH->Regenerated_Aldehyde

Caption: Workflow for acetal protection and pH-triggered deprotection.

Protocol for Acetal Formation (General):

  • Dissolve this compound in an anhydrous solvent such as toluene.

  • Add a slight excess (1.1-1.5 equivalents) of a suitable diol (e.g., ethylene glycol for a cyclic acetal).

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards acetal formation.

  • Monitor the reaction by TLC or GC-MS until the starting aldehyde is consumed.

  • Upon completion, neutralize the acid catalyst, wash the reaction mixture, and purify the acetal product.

Note: This is a general organic synthesis protocol and may need optimization for your specific application. The resulting acetal can then be used in your biological assay, where the lower pH of certain cellular compartments can trigger its hydrolysis back to the active aldehyde.

Schiff bases (imines) are formed by the reaction of an aldehyde with a primary amine. This reaction is reversible, and the equilibrium can be shifted by controlling the concentration of water.[15][16][17]

Logical Relationship of Schiff Base Formation and Hydrolysis

Schiff_Base_Equilibrium Aldehyde Aldehyde Schiff_Base Schiff Base (Imine) Aldehyde->Schiff_Base + Amine Amine Primary Amine Amine->Schiff_Base Schiff_Base->Aldehyde + Water (Hydrolysis) Water Water Water->Aldehyde

Caption: Equilibrium of Schiff base formation and hydrolysis.

Protocol for Schiff Base Formation (General):

  • Dissolve the aldehyde and a primary amine (e.g., a biocompatible amino acid or a simple primary amine) in a suitable solvent like methanol or ethanol.

  • The reaction can be catalyzed by a few drops of a weak acid, such as acetic acid.

  • The reaction can be driven to completion by removing water, for example, by using molecular sieves.

  • The resulting Schiff base can be purified and used in the assay. Hydrolysis back to the aldehyde will occur in the aqueous environment of the biological assay.

Self-Validating Systems: Controls for Your Experiments

To ensure that your stabilization strategy is effective and not introducing artifacts, it is crucial to include the following controls in your experimental design:

  • Vehicle Control: The solvent (e.g., DMSO) with any added antioxidants, but without the compound.

  • "Aged" Compound Control: A sample of your compound that has been intentionally "aged" under suboptimal conditions (e.g., exposed to air and light at room temperature for a period) to assess the impact of degradation on your assay.

  • Freshly Prepared Compound Control: A sample of the compound prepared immediately before the experiment from a fresh stock.

  • Derivatized Compound Control: If using derivatization, a control with the protected compound to assess its baseline activity (or lack thereof) before deprotection.

  • Positive and Negative Assay Controls: To ensure the overall assay is performing as expected.

By implementing these strategies and controls, you can significantly improve the stability of this compound in your experiments, leading to more reliable, reproducible, and ultimately, more impactful research.

References

  • Jadhav, S., et al. (2018). Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity. Antioxidants, 7(10), 143. [Link]

  • Anderson, J. J., et al. (2011). Oxidation of 3,4-dihydroxyphenylacetaldehyde, a toxic dopaminergic metabolite, to a semiquinone radical and an ortho-quinone. The Journal of biological chemistry, 286(30), 26978–26989. [Link]

  • Kaitz, J. A., & Moore, J. S. (2013). Functional Phthalaldehyde Polymers by Copolymerization with Substituted Benzaldehydes. Macromolecules, 46(4), 608-612. [Link]

  • ResearchGate. (2014). What is the best way to avoid pH changes in DMEM? Retrieved from [Link]

  • Visikol. (2024). TBS vs PBS in Immunohistochemistry: Navigating the Buffers. Retrieved from [Link]

  • Kaitz, J. A., & Moore, J. S. (2013). Functional Phthalaldehyde–Benzaldehyde Copolymers. Synfacts, 2013(05), 0491. [Link]

  • Gérardy, R., et al. (2020). Acetals as pH-Sensitive Linkages for Drug Delivery. Bioconjugate Chemistry, 31(3), 639-655. [Link]

  • Upston, J. M., et al. (2009). α-Tocopherol Is Ineffective in Preventing the Decomposition of Preformed Lipid Peroxides and May Promote the Accumulation of Toxic Aldehydes: A Potential Explanation for the Failure of Antioxidants to Affect Human Atherosclerosis. Antioxidants & Redox Signaling, 11(6), 1237-1248. [Link]

  • ResearchGate. (2021). What is the optimal concentration of BHT (Butylated Hydroxytoluene) for extracting lipids for liquid chromatography? Retrieved from [Link]

  • Kamal-Eldin, A., & Appelqvist, L. Å. (1996). The chemistry and antioxidant properties of tocopherols and tocotrienols. Lipids, 31(7), 671-701.
  • Dieber-Rotheneder, M., et al. (2023). Evaluation of the Efficacy and Synergistic Effect of α- and δ-Tocopherol as Natural Antioxidants in the Stabilization of Sunflower Oil and Olive Pomace Oil during Storage Conditions. Foods, 12(2), 349. [Link]

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Molecules, 11(12), 1047-1061. [Link]

  • Dargel, R., & Schingnitz, G. (1978). Cytotoxicity of butylated hydroxytoluene and butylated hydroxyanisole in cultured heart cells. Toxicology, 9(1-2), 1-10. [Link]

  • The Formulator Sample Shop. (n.d.). ALL YOU NEED TO KNOW ABOUT TOCOPHEROL IN NATURAL COSMETICS. Retrieved from [Link]

  • StainsFile. (n.d.). Aldehyde-Schiff Reaction. Retrieved from [Link]

  • Eriksson, J., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4069-4073. [Link]

  • Sulaiman, A. A., et al. (2018). Flow-through sensor for determination of Butylated Hydroxytoluene in cosmetics. Arabian Journal of Chemistry, 11(7), 1100-1108.
  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Buffer - assay buffer composition. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Reversible reaction of a Schiff base formed from an aldehydes or ketones. Retrieved from [Link]

  • ResearchGate. (2019). How to determine the stability of Phosphate buffered saline (PBS)? Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Role of (3,4-Dimethoxyphenyl)acetaldehyde in Chemical Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP1738646A2 - Forming germicidal aromatic dialdehydes with acetals.
  • Digital Commons @ Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Retrieved from [Link]

  • Semantic Scholar. (2009). Optimal tocopherol concentrations to inhibit soybean oil oxidation. Retrieved from [Link]

  • Illumina. (2025). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of sodium phosphate buffer on the stability of various proteins: Insights into protein-buffer interactions. Retrieved from [Link]

  • PubMed. (2014). Determination of the lowest concentrations of aldehyde fixatives for completely fixing various cellular structures by real-time imaging and quantification. Retrieved from [Link]

  • PubMed Central. (2006). Acetals as pH-sensitive linkages for drug delivery. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis and ring-opening polymerization of 2-substituted 1,3-benzoxazine. Retrieved from [Link]

  • MDPI. (2022). Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. Retrieved from [Link]

  • Quora. (2025). To prepare Schiff-base compounds, is it necessary for the aldehyde and amine to be very hot or not? Retrieved from [Link]

Sources

Technical Support Center: Navigating Reactions of 2-(3,4-Dimethoxyphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(3,4-Dimethoxyphenyl)acetaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for minimizing by-product formation in common reactions involving this versatile intermediate. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure the success of your experiments.

Introduction: The Challenge of Reactivity

This compound is a valuable building block in the synthesis of numerous pharmaceutical compounds, most notably tetrahydropapaverine and its derivatives.[1] Its reactivity is centered around the aldehyde functional group and the electron-rich dimethoxy-substituted benzene ring. While this reactivity is advantageous for desired transformations, it also presents challenges in controlling side reactions and minimizing the formation of unwanted by-products. This guide will address the most common issues encountered in three key reactions: the Pictet-Spengler reaction, reductive amination, and aldol condensation.

Section 1: The Pictet-Spengler Reaction: Cyclization and Its Complications

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed ring closure.[2] When using this compound, the electron-donating nature of the methoxy groups facilitates the reaction but can also lead to undesired side products if not carefully controlled.[3]

Frequently Asked Questions (FAQs): Pictet-Spengler Reaction

Q1: My Pictet-Spengler reaction is showing multiple spots on TLC, and the yield of the desired tetrahydroisoquinoline is low. What are the likely by-products?

A1: The most common by-products in the Pictet-Spengler reaction with this compound are:

  • N-acylated starting material: If the reaction conditions are not sufficiently acidic, the amine may react with any available acylating agents (e.g., from solvent degradation or impurities) or undergo self-condensation with the aldehyde to form an enamine that can then acylate another amine molecule.

  • Over-oxidation of the product: The resulting tetrahydroisoquinoline can be sensitive to air oxidation, especially under harsh acidic conditions or during workup, leading to the corresponding isoquinoline.

  • Formation of diastereomers: If the aldehyde has a chiral center or if a chiral amine is used, diastereomers can form. The ratio of these diastereomers is often dependent on the reaction temperature and the catalyst used.[4]

Q2: How can I minimize the formation of these by-products?

A2: To optimize your Pictet-Spengler reaction and minimize by-product formation, consider the following:

  • Choice of Acid Catalyst: Both protic acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., BF₃·OEt₂) can be used.[3] For substrates with acid-sensitive functional groups, a milder Lewis acid may be preferable. The concentration of the acid is also critical; too high a concentration can lead to degradation of the starting material and product.

  • Reaction Temperature: The Pictet-Spengler reaction is often performed at elevated temperatures to drive the reaction to completion. However, excessively high temperatures can promote side reactions. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or HPLC.

  • Inert Atmosphere: To prevent oxidation of the product, it is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Control of Stoichiometry: Using a slight excess of the aldehyde can help to ensure complete consumption of the more valuable β-arylethylamine.[3]

Troubleshooting Guide: Pictet-Spengler Reaction
Observed Issue Potential Cause Recommended Solution
Low conversion of starting materials Insufficiently acidic conditions; Low reaction temperature.Increase the concentration of the acid catalyst incrementally. Gradually increase the reaction temperature while monitoring for by-product formation.
Formation of a dark, tarry reaction mixture Decomposition of starting material or product due to harsh acidic conditions or high temperatures.Use a milder acid catalyst (e.g., a Lewis acid). Lower the reaction temperature and extend the reaction time.
Multiple spots on TLC, difficult to separate Formation of diastereomers or closely related by-products.Optimize the reaction temperature to favor the formation of one diastereomer. Employ a different acid catalyst. Utilize preparative HPLC or careful column chromatography for purification.
Product degradation during workup Oxidation of the tetrahydroisoquinoline.Perform the workup and purification steps as quickly as possible. Use deoxygenated solvents. Consider converting the product to a more stable salt form (e.g., hydrochloride) immediately after isolation.
Experimental Protocol: Optimized Pictet-Spengler Reaction
  • To a solution of 3,4-dimethoxyphenethylamine (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere, add this compound (1.1 eq).

  • Cool the mixture to 0 °C and add trifluoroacetic acid (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reaction Pathway: Pictet-Spengler Reaction

Pictet_Spengler Amine 3,4-Dimethoxyphenethylamine Imine Iminium Ion Intermediate Amine->Imine + Aldehyde, H+ Aldehyde This compound Product Tetrahydropapaverine Imine->Product Intramolecular Cyclization

Caption: Pictet-Spengler reaction pathway.

Section 2: Reductive Amination: Controlling the Formation of Secondary and Tertiary Amines

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[5] In the case of this compound, the reaction with a primary amine can lead to the desired secondary amine, but over-alkylation to form the tertiary amine is a common side reaction.[6]

Frequently Asked Questions (FAQs): Reductive Amination

Q1: My reductive amination of this compound with a primary amine is producing a significant amount of the tertiary amine by-product. How can I prevent this?

A1: The formation of the tertiary amine is a result of the initially formed secondary amine competing with the primary amine in reacting with the aldehyde.[7] To minimize this, you can:

  • Control the stoichiometry: Use a slight excess of the primary amine to outcompete the secondary amine for the aldehyde.

  • Slow addition of the reducing agent: Add the reducing agent slowly to the mixture of the aldehyde and amine. This keeps the concentration of the intermediate imine low and reduces the chance of the secondary amine reacting with it.

  • Stepwise procedure: First, form the imine by reacting the aldehyde and amine (often with a dehydrating agent like magnesium sulfate), and then add the reducing agent in a separate step.

Q2: Which reducing agent is best for the reductive amination of this compound?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations as it is milder than sodium borohydride (NaBH₄) and can be used in a one-pot procedure.[8] It is particularly effective at reducing the intermediate iminium ion without significantly reducing the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is another option, especially in protic solvents.[9]

Troubleshooting Guide: Reductive Amination
Observed Issue Potential Cause Recommended Solution
Significant formation of tertiary amine Over-alkylation of the primary amine.Use a slight excess of the primary amine. Add the reducing agent slowly. Perform a two-step procedure (imine formation followed by reduction).
Unreacted starting aldehyde Incomplete imine formation; Inactive reducing agent.Ensure anhydrous conditions for imine formation. Use a fresh bottle of the reducing agent.
Formation of the corresponding alcohol Reduction of the aldehyde by the reducing agent.Use a milder reducing agent like NaBH(OAc)₃. Add the reducing agent after the imine has formed.
Complex reaction mixture with multiple spots Competing side reactions.Optimize reaction temperature (usually room temperature is sufficient). Ensure the purity of starting materials.
Experimental Protocol: Optimized Reductive Amination
  • To a stirred solution of the primary amine (1.0 eq) and this compound (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) at room temperature, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture for 4-8 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.

By-product Formation Pathway: Reductive Amination

Reductive_Amination Aldehyde This compound SecondaryAmine Desired Secondary Amine Aldehyde->SecondaryAmine + Primary Amine, [H] PrimaryAmine Primary Amine TertiaryAmine Tertiary Amine By-product SecondaryAmine->TertiaryAmine + Aldehyde, [H]

Caption: Competing reactions in reductive amination.

Section 3: Aldol Condensation: Taming Self-Condensation

The presence of α-hydrogens in this compound makes it susceptible to self-aldol condensation under basic or acidic conditions, leading to the formation of a β-hydroxy aldehyde, which can then dehydrate to an α,β-unsaturated aldehyde.[10] This can be a significant issue when a crossed-aldol reaction with another carbonyl compound is desired.

Frequently Asked Questions (FAQs): Aldol Condensation

Q1: I am trying to perform a crossed-aldol reaction with this compound, but I am primarily isolating the self-condensation product. How can I favor the crossed-aldol reaction?

A1: To favor the crossed-aldol reaction, you need to control the relative rates of the competing reactions. Here are some strategies:

  • Use a non-enolizable aldehyde as the electrophile: React this compound (which will form the enolate) with an aldehyde that lacks α-hydrogens (e.g., benzaldehyde, formaldehyde).[11]

  • Slow addition: Slowly add the this compound to a solution containing the other carbonyl compound and the base. This keeps the concentration of the enolizable aldehyde low, minimizing self-condensation.

  • Choice of base: Use a milder base (e.g., a hindered base like lithium diisopropylamide, LDA) to pre-form the enolate of this compound before adding the second carbonyl compound.

Q2: What are the typical conditions that promote the self-condensation of this compound?

A2: Self-condensation is generally favored by:

  • Higher concentrations of the aldehyde.

  • Stronger bases (e.g., NaOH, KOH) in protic solvents.

  • Elevated temperatures, which promote the dehydration of the initial aldol adduct. [12]

Troubleshooting Guide: Aldol Condensation
Observed Issue Potential Cause Recommended Solution
Predominant self-condensation product High concentration of the enolizable aldehyde.Use the slow addition technique. Pre-form the enolate with a strong, non-nucleophilic base.
Low yield of the desired crossed-aldol product Unfavorable equilibrium; Reversibility of the aldol addition.Use a stoichiometric amount of a strong base to drive the reaction forward. Remove water from the reaction mixture if dehydration is desired.
Formation of multiple unidentified by-products Complex mixture of aldol addition and condensation products.Carefully control the reaction temperature. Use a non-enolizable partner. Simplify the reaction by pre-forming the enolate.
Experimental Protocol: Optimized Crossed-Aldol Reaction
  • To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Stir the solution at -78 °C for 30 minutes, then add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add a solution of the non-enolizable aldehyde (e.g., benzaldehyde, 1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

By-product Formation Pathway: Aldol Condensation

Aldol_Condensation Aldehyde This compound Enolate Enolate Aldehyde->Enolate Base SelfCondensation Self-Condensation Product Enolate->SelfCondensation + Aldehyde CrossedAldol Desired Crossed-Aldol Product Enolate->CrossedAldol + Other Carbonyl OtherCarbonyl Other Carbonyl Compound

Caption: Competing self-condensation and crossed-aldol pathways.

Section 4: Analytical Methods for Reaction Monitoring and Purity Assessment

Accurate monitoring of reactions and assessment of product purity are crucial for successful synthesis. A combination of chromatographic and spectroscopic techniques is recommended.

Technique Application Notes
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress.Use a suitable solvent system to achieve good separation of starting materials, products, and by-products. Visualize spots using a UV lamp and/or staining agents.[13]
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction mixtures and final product purity.Reverse-phase HPLC with a C18 column and a UV detector is commonly used. A gradient elution with water and acetonitrile (often with a small amount of formic acid or TFA) can provide excellent separation.[11]
Gas Chromatography (GC) Analysis of volatile components and some derivatized products.Can be used for purity assessment, especially when coupled with a mass spectrometer (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of products and by-products.¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying impurities. 2D NMR techniques (e.g., COSY, HSQC) can be used for more complex structures.[14]
Mass Spectrometry (MS) Determination of molecular weight and fragmentation patterns.LC-MS is a powerful tool for identifying components in a reaction mixture. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the product.[14]

Conclusion

Successfully navigating the chemistry of this compound requires a deep understanding of its reactivity and a proactive approach to controlling side reactions. By carefully selecting reaction conditions, monitoring progress diligently, and employing appropriate analytical techniques, researchers can significantly improve yields and obtain high-purity products. This guide provides a foundation for troubleshooting common issues and optimizing synthetic protocols. Remember that each specific substrate and reaction may require further fine-tuning, and a systematic approach to optimization is key to success.

References

  • J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Pictet–Spengler reaction. In Wikipedia. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • NROChemistry. Pictet-Spengler Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Pictet-Spengler Reaction - Common Conditions. Retrieved from [Link]

  • Thieme. (2010). Synthesis by Aldol and Related Condensation Reactions. In Science of Synthesis.
  • MDPI. (2020).
  • Wikipedia. (2023, October 10). Aldol reaction. In Wikipedia. Retrieved from [Link]

  • Google Patents. (2016). A kind of method for purifying 2,2 dimethoxy acetaldehyde.
  • Amazon Web Services. Supporting Information Solid-Phase Intramolecular N-Acyliminium Pictet-Spengler Reactions as Crossroads to Scaffold Diversity. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. Alcoholism, Clinical and Experimental Research, 37(5), 731-739.
  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • MDPI. (2020).
  • ACS Publications. (2009). Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. Journal of the American Chemical Society, 131(38), 13592–13593.
  • Semantic Scholar. (2023). Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Molecules, 28(12), 4698.
  • ResearchGate. (2020).
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Google Patents. (2016). Method for purifying 2,2-dimethoxy acetaldehyde.
  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Molecules, 28(12), 4698.
  • National Center for Biotechnology Information. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Molecules, 23(2), 412.
  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]

  • Thieme. (2010). Synthesis by Aldol and Related Condensation Reactions. In Science of Synthesis.
  • National Center for Biotechnology Information. (2020).
  • eScholarship.org. (2015).
  • Google Patents. (2011). Preparation method of 3,4-dimethoxybenzene acetaldehyde.

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Technical Support Center: Spectroscopic Analysis of 2-(3,4-Dimethoxyphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Internal Reference: DMPA-SPEC-GUIDE-v4.2 Subject: Troubleshooting Interference & Degradation Artifacts Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are likely analyzing 2-(3,4-Dimethoxyphenyl)acetaldehyde (commonly known as Homoveratraldehyde ) as a precursor for isoquinoline alkaloids or dopamine analogs.

The Core Challenge: This molecule is chemically "fragile." It possesses a reactive aldehyde handle prone to three distinct interference pathways that distort spectroscopic data:

  • Oxidation: Rapid conversion to Homoveratric Acid upon air exposure.

  • Solvation/Acetalization: Reversible reaction with nucleophilic solvents (MeOH, EtOH).

  • Oligomerization: Aldol-type self-condensation or trimerization, often catalyzed by trace acids.

This guide moves beyond basic spectral assignment to troubleshooting the artifacts that plague these analyses.

Module 1: NMR Spectroscopy – The "Ghost" Signals

User Symptom: "My 1H-NMR spectrum shows the correct aromatic region, but the aldehyde proton at ~9.7 ppm is weak or missing, and I see new multiplets around 4.5–5.0 ppm."

Root Cause Analysis

You are likely observing Hemiacetal Formation . Aldehydes are electrophilic. If you dissolve DMPA in a protic, nucleophilic solvent like Methanol-d4 (


) or Ethanol-d6, the solvent attacks the carbonyl carbon. This establishes an equilibrium between the free aldehyde and the hemiacetal, effectively "stealing" signal intensity from the aldehyde peak.
Troubleshooting Protocol

Step 1: Solvent Validation

  • Immediate Action: Switch solvent to DMSO-d6 or Acetonitrile-d3 (

    
    ) . These are non-nucleophilic and will preserve the free aldehyde form.
    
  • Avoid:

    
     (Chloroform-d) is often acidic due to photolytic decomposition (forming DCl), which catalyzes acetalization or polymerization. If you must use 
    
    
    
    , pass it through basic alumina first to neutralize acidity.

Step 2: Signal Verification (The Diagnostic Check) Compare your integration values against this reference table to identify the interference species.

SpeciesKey Diagnostic Signal (1H NMR)MultiplicityCause of Interference
Pure DMPA 9.65 – 9.75 ppm Triplet (t)Target Molecule (Aldehyde proton)
Hemiacetal 4.60 – 5.20 ppm Multiplet/BroadReaction with alcoholic solvent
Homoveratric Acid 10.0 – 12.0 ppm Broad SingletOxidation (Air exposure)
Polymer/Trimer Broad Humps (3-6 ppm) UnresolvedAcid-catalyzed oligomerization
Visual Logic: The Solvation Trap

The following diagram illustrates how solvent choice dictates the species you actually observe in the NMR tube.

DMPA_Solvent_Pathways cluster_solvents Solvent Environment DMPA DMPA (Aldehyde Form) Target Analyte Methanol Methanol-d4 (Nucleophilic) DMPA->Methanol Dissolution DMSO DMSO-d6 (Non-Nucleophilic) DMPA->DMSO Dissolution Chloroform CDCl3 (Acidic) (Catalytic) DMPA->Chloroform Dissolution Hemiacetal Hemiacetal Adduct (False Impurity) Methanol->Hemiacetal Nu- Attack (Fast Equilibrium) Stable Stable Spectrum (Correct Data) DMSO->Stable Inert Solvation Polymer Oligomers/Trimers (Baseline Noise) Chloroform->Polymer Acid Catalysis (Slow Degradation)

Caption: Figure 1.[1] Solvent-dependent spectral artifacts. Alcoholic solvents create hemiacetals; acidic solvents promote polymerization.

Module 2: UV-Vis Spectroscopy – The Disappearing Band

User Symptom: "I am trying to quantify DMPA concentration, but the absorption band at 280-310 nm is shifting or losing intensity over time."

Root Cause Analysis

This is a classic case of n




Transition Quenching* or Bathochromic Shift due to polarity.
  • The Physics: The carbonyl group (

    
    ) has a weak, forbidden 
    
    
    
    transition (~290-300 nm). This transition is highly sensitive to hydrogen bonding.
  • The Interference: In water or alcohols, H-bonding stabilizes the non-bonding (

    
    ) electrons, lowering their energy. This increases the energy gap (
    
    
    
    ) to the
    
    
    state, causing a hypsochromic (blue) shift , often burying the peak under the stronger aromatic
    
    
    bands.
Troubleshooting Protocol

Step 1: Solvent Cutoff Check Ensure your solvent is transparent in the UV region of interest.

  • Acetone: DO NOT USE. It absorbs strongly at 330 nm (cutoff), masking your aldehyde.

  • Recommended: Acetonitrile (cutoff 190 nm) or Cyclohexane (non-polar, preserves fine structure).

Step 2: The "Fresh Stock" Rule DMPA oxidizes to Homoveratric Acid in solution within hours if exposed to air. The acid has a distinct UV profile (loss of the specific aldehyde shoulder).

  • Protocol: Prepare stock solutions in degassed Acetonitrile and keep in amber vials. Measure within 30 minutes of preparation.

Module 3: IR Spectroscopy – The "Broadening" Baseline

User Symptom: "My IR spectrum shows the carbonyl stretch, but it's broad, and there's a messy region around 3000 cm-1."

Root Cause Analysis

You are observing the Oxidative Battle : Aldehyde vs. Carboxylic Acid.

  • Pure DMPA: Sharp

    
     stretch at 1720–1725 cm⁻¹  (aldehyde).
    
  • Interference (Acid): As DMPA oxidizes, a new

    
     band appears at 1680–1700 cm⁻¹  (acid dimer), and the characteristic "Hairy Beard" (broad O-H stretch) appears from 2500–3300 cm⁻¹ .
    
Troubleshooting Protocol

Step 1: The Inert Sandwich If analyzing as a neat liquid (film):

  • Flush the IR plates (NaCl/KBr) with dry Nitrogen before application.

  • Sandwich the sample quickly.

  • Critical Check: Look for the Aldehyde C-H doublet . Two weak peaks at 2720 cm⁻¹ and 2820 cm⁻¹ (Fermi resonance). If these are missing, your sample has fully oxidized to the acid.

FAQ: Rapid Fire Troubleshooting

Q: Can I store DMPA in solution? A: No. In solution, the rate of autoxidation increases significantly. Store as a neat solid/oil at -20°C under Argon. If you must store a solution, use anhydrous Acetonitrile with 0.01% BHT (stabilizer), but be aware BHT has its own NMR signals (singlet ~1.4 ppm, aromatic ~6.9 ppm).

Q: I see a precipitate in my NMR tube after 24 hours. What is it? A: This is likely the trimer (2,4,6-tris(3,4-dimethoxybenzyl)-1,3,5-trioxane). Phenylacetaldehydes are notorious for trimerizing into crystalline solids upon standing, especially if trace acid is present. This process is irreversible in the NMR tube.

Q: Why does my Mass Spec (LC-MS) show a mass of M+32? A: You are using Methanol as your mobile phase. The M+32 peak is the methyl hemiacetal adduct formed during the ionization process or in the column. Switch to Acetonitrile/Water gradients to see the parent ion (M+H) or the hydrate (M+18).

References & Grounding

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[2] (The "Gold Standard" for identifying solvent peaks).

  • Sigma-Aldrich (Merck). Product Specification: this compound (Homoveratraldehyde). (Confirming instability and storage requirements).

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Authoritative text on Aldehyde C-H Fermi resonance and Carbonyl shifts).

  • PubChem. Compound Summary for CID 12248 (3,4-Dimethoxyphenylacetaldehyde).

Sources

long-term storage conditions for 2-(3,4-Dimethoxyphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Long-Term Storage & Handling of 2-(3,4-Dimethoxyphenyl)acetaldehyde

Executive Summary & Technical Context

As researchers, we often treat reagents as static entities, but This compound (also known as Homoveratraldehyde) is a dynamic, highly reactive electrophile. Its structural motif—a phenylacetaldehyde derivative—renders it exceptionally prone to autoxidation (forming 3,4-dimethoxyphenylacetic acid) and oligomerization (aldol condensation).

My experience with this compound confirms that "standard" cold storage (4°C) is insufficient for durations exceeding 2–4 weeks. The appearance of white crystalline solids in your liquid reagent is the hallmark of degradation. This guide outlines the "Gold Standard" protocol to arrest these thermodynamic pathways and maintain >98% purity over 12+ months.

The "Gold Standard" Storage Protocol

To maximize stability, you must control three variables: Temperature , Atmosphere , and Moisture .

Storage Conditions Summary
ParameterRecommended ConditionTechnical Rationale
Temperature -20°C to -80°C Arrhenius kinetics: Reduces the rate of autoxidation and polymerization significantly compared to 4°C.
Atmosphere Inert Gas (Argon/Nitrogen) Displaces O₂ to prevent conversion to carboxylic acid. Argon is preferred (heavier than air).
Container Amber Glass Blocks UV light, which catalyzes radical formation and subsequent degradation.
Seal Teflon-lined cap + Parafilm Prevents moisture ingress (which catalyzes polymerization) and oxygen diffusion.
Desiccation Secondary Container Store the vial inside a jar with desiccant (e.g., Drierite) to maintain low humidity.
Step-by-Step Handling Procedure
  • Arrival: Immediately inspect the physical state.[1] It should be a colorless to pale yellow liquid . If it is solid or cloudy, check the Troubleshooting section below.

  • Aliquot: Do not store in a large bottle that is repeatedly opened. Aliquot into single-use amber vials under an inert atmosphere (glovebox or Schlenk line).

  • Purge: Before sealing, gently purge the headspace of each vial with Argon for 10–15 seconds.

  • Seal: Cap tightly (Teflon liner) and wrap the junction with Parafilm or electrical tape.

  • Freeze: Place in a -20°C freezer dedicated to chemical storage (non-cycling defrost is best).

Troubleshooting & FAQs

Q1: My reagent arrived as a liquid, but after a month in the fridge, it has turned into a white solid. Is it usable?

  • Diagnosis: This is the classic sign of oxidation . The aldehyde (liquid) has oxidized to 3,4-dimethoxyphenylacetic acid (solid, MP ~96-98°C).

  • Action:

    • Perform a solubility test: Take a small amount of the solid and add saturated Sodium Bicarbonate (NaHCO₃). If it dissolves with bubbling, it is the acid impurity.

    • Check purity via ¹H NMR. If the acid content is >10%, purification is required (see Section 5) or the batch should be discarded.

Q2: I see a small amount of white precipitate at the bottom of the bottle.

  • Diagnosis: Partial oxidation or polymerization.

  • Action: Do not shake. Carefully decant the supernatant liquid (the active aldehyde) into a fresh, argon-purged vial. Use the supernatant immediately.

Q3: How do I safely thaw the reagent?

  • Protocol: Remove the vial from the freezer and let it stand at room temperature for 30–45 minutes before opening.

  • Why? Opening a cold vial condenses atmospheric moisture into the product. Water catalyzes the hydration of the aldehyde and subsequent polymerization.

Q4: Can I store it in plastic (polypropylene) tubes?

  • Answer: No. Aldehydes can leach plasticizers and diffuse through certain plastics over time. Always use glass (borosilicate) with chemically resistant liners (PTFE/Teflon).

Degradation Pathways & Logic

The following diagram illustrates the chemical fate of your compound if storage protocols are ignored.

G Aldehyde 2-(3,4-Dimethoxyphenyl) acetaldehyde (Liquid, Active) Acid 3,4-Dimethoxyphenyl acetic acid (White Solid, Inactive) Aldehyde->Acid Oxidation (+O₂) (Rapid at RT) Polymer Oligomers/Polymers (Gummy/Solid, Inactive) Aldehyde->Polymer Polymerization (+H₂O / Acid / Base) Conditions Storage Conditions: -20°C, Argon, Dark Conditions->Aldehyde Preserves State

Figure 1: Degradation pathways of this compound. Note that oxidation leads to a distinct phase change (liquid to solid).

Advanced Recovery Protocol (Bisulfite Adduct)

If you possess a valuable batch that has partially degraded, you can purify the aldehyde using the Bisulfite Method . This relies on the reversible formation of a water-soluble bisulfite adduct, leaving non-aldehyde impurities (like polymers) behind.

Reagents Needed: Sodium bisulfite (NaHSO₃), Diethyl ether, Sodium carbonate (Na₂CO₃), Magnesium sulfate (MgSO₄).

  • Adduct Formation: Dissolve the impure aldehyde in a minimal amount of ether. Add an excess of saturated aqueous NaHSO₃ solution. Shake vigorously. A white precipitate (the bisulfite adduct) should form.

  • Wash: Filter the solid adduct. Wash it thoroughly with ether to remove organic impurities (polymers, acids).

  • Regeneration: Suspend the solid adduct in water. Slowly add Na₂CO₃ (or dilute acid) to hydrolyze the adduct back to the free aldehyde.

  • Extraction: Extract the liberated aldehyde into ether. Dry over MgSO₄ and evaporate the solvent under vacuum (do not heat excessively).

References

  • Fisher Scientific. (2015). Safety Data Sheet: Acetaldehyde. Retrieved from

  • TCI Chemicals. (n.d.). Product Specification: this compound (D6497). Retrieved from

  • Biosynth. (n.d.). This compound Technical Data. Retrieved from

  • ChemicalBook. (2023). 3,4-Dimethoxyphenylacetic acid Properties (Impurity Profile). Retrieved from [2]

  • ChemSrc. (2025).[3][4] Physical Properties of CAS 5703-21-9. Retrieved from

Sources

Validation & Comparative

A Researcher's Guide to the Comparative Cytotoxicity of 2-(3,4-Dimethoxyphenyl)acetaldehyde on Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the initial assessment of a compound's cytotoxic profile is a critical gatekeeper. This guide provides a comprehensive framework for evaluating the comparative cytotoxicity of 2-(3,4-Dimethoxyphenyl)acetaldehyde (DMPA), a phenolic aldehyde with potential therapeutic applications. While direct and extensive research on DMPA's cytotoxicity is emerging, this document synthesizes data from structurally analogous compounds, outlines robust experimental protocols, and offers insights into the anticipated mechanisms of action. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to design and execute rigorous comparative cytotoxicity studies.

Introduction to this compound and the Imperative of Comparative Cytotoxicity

This compound is a phenolic aldehyde, a class of organic compounds that have garnered significant interest for their diverse biological activities, including potential anti-cancer properties.[1][2] The core structure, featuring a dimethoxy-substituted phenyl ring and an acetaldehyde moiety, suggests a potential for inducing cellular stress and apoptosis. Acetaldehyde itself is known to induce cytotoxicity through various mechanisms, including the promotion of apoptotic signaling and the induction of oxidative stress.[3]

A crucial aspect of preclinical evaluation is determining a compound's therapeutic index – its ability to elicit a toxic response in cancer cells at concentrations that spare normal, healthy cells.[4][5] Therefore, a comparative cytotoxicity analysis across a panel of both cancerous and non-cancerous cell lines is not merely a suggestion but a scientific necessity. Such studies reveal the differential susceptibility of various cell types to the compound, providing a preliminary indication of its potential as a selective anti-cancer agent.[6][7]

Anticipated Cytotoxic Mechanisms of Phenolic Aldehydes

Based on the known bioactivities of structurally related phenolic compounds and aldehydes, several mechanisms are likely to contribute to the cytotoxicity of DMPA.[8][9]

  • Induction of Apoptosis: Many phenolic compounds trigger programmed cell death, or apoptosis, in cancer cells.[2] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. Key events include the activation of caspases, loss of mitochondrial membrane potential, and an increase in reactive oxygen species (ROS) production.[10]

  • Cell Cycle Arrest: Phenolic derivatives have been shown to arrest the cell cycle at various phases, thereby inhibiting the proliferation of cancer cells.[11]

  • Oxidative Stress: The aldehyde group can be reactive and may contribute to the generation of ROS, leading to oxidative damage to cellular components and triggering cell death pathways.[3][12]

A Framework for Comparative Cytotoxicity Assessment

A robust evaluation of DMPA's cytotoxicity necessitates a multi-assay, multi-cell line approach. The following table outlines a hypothetical comparative study, illustrating the type of data that should be generated.

Cell LineTypeIC50 (µM) of DMPA (Hypothetical)Primary Cytotoxic Mechanism (Hypothesized)
MCF-7 Breast Adenocarcinoma15Apoptosis, Oxidative Stress
MDA-MB-231 Triple-Negative Breast Cancer25Apoptosis, Cell Cycle Arrest
A549 Lung Carcinoma30Oxidative Stress, Necrosis
HepG2 Hepatocellular Carcinoma45Apoptosis
MCF-10A Non-tumorigenic Breast Epithelial>100Minimal effect at therapeutic concentrations
HDF Human Dermal Fibroblasts>100Minimal effect at therapeutic concentrations

Note: The IC50 values and mechanisms presented are hypothetical and serve as a template for data that would be generated in an actual experimental setting. The selectivity of a compound is often evaluated by comparing the IC50 values in cancer cell lines to those in non-cancerous cell lines.[13]

Experimental Protocols for Cytotoxicity Assessment

To ensure the generation of reliable and reproducible data, standardized and validated cytotoxicity assays should be employed. Below are detailed protocols for three commonly used assays that measure different aspects of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity as an indicator of cell viability.[14][15]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of living cells.[17]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of DMPA for a specified duration (e.g., 24, 48, or 72 hours).[18] Include untreated and vehicle-treated controls.

  • MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[19]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[16]

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.[17]

Neutral Red (NR) Uptake Assay

This assay assesses cell viability based on the ability of live cells to incorporate and bind the supravital dye neutral red within their lysosomes.[20][21]

Principle: The uptake of neutral red is dependent on the integrity of the cell membrane and the lysosomal pH gradient, both of which are compromised in dead or dying cells.[22]

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell plating and compound treatment.

  • NR Staining: After the treatment period, replace the culture medium with a medium containing a non-toxic concentration of neutral red (e.g., 50 µg/mL).[23]

  • Incubation: Incubate the plate for 2-3 hours at 37°C to allow for dye uptake by viable cells.

  • Washing: Gently wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.[20]

  • Absorbance Reading: Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[24][25]

Principle: LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[26] The amount of LDH in the supernatant is proportional to the number of dead cells.[27]

Protocol:

  • Cell Seeding and Treatment: Plate and treat cells as described in the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect an aliquot of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[28]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Absorbance Reading: Measure the absorbance of the colored product at a wavelength of approximately 490 nm.

Visualizing the Experimental Workflow and Potential Signaling Pathways

To further clarify the experimental design and potential molecular mechanisms, the following diagrams are provided.

Experimental Workflow for Comparative Cytotoxicity Testing

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_lines Select Diverse Cell Lines (Cancerous & Non-cancerous) plate_cells Plate Cells in 96-well Plates cell_lines->plate_cells dmpa_prep Prepare Serial Dilutions of DMPA plate_cells->dmpa_prep treat_cells Treat Cells with DMPA (24, 48, 72 hours) dmpa_prep->treat_cells mtt MTT Assay treat_cells->mtt nr Neutral Red Assay treat_cells->nr ldh LDH Assay treat_cells->ldh read_absorbance Measure Absorbance mtt->read_absorbance nr->read_absorbance ldh->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50 compare_cytotoxicity Compare Differential Cytotoxicity calc_ic50->compare_cytotoxicity G DMPA This compound ROS Increased ROS DMPA->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothesized intrinsic apoptotic pathway initiated by DMPA.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, framework for evaluating the comparative cytotoxicity of this compound. The provided protocols for MTT, Neutral Red, and LDH assays offer a multi-faceted approach to assessing cell viability. While the cytotoxic potential of DMPA is inferred from its structural analogs, it is imperative that dedicated in-vitro studies are conducted to elucidate its specific activity and selectivity profile. Future research should focus on a broad panel of cancer and normal cell lines to establish a robust therapeutic window. Mechanistic studies, including cell cycle analysis, apoptosis assays, and measurement of oxidative stress markers, will be crucial in understanding how DMPA exerts its cytotoxic effects and in guiding its potential development as a novel therapeutic agent.

References

  • New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies. (2022). MDPI. [Link]

  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021). Future Journal of Pharmaceutical Sciences. [Link]

  • LDH Cytotoxicity Assay. (2018). Bio-protocol. [Link]

  • Acetaldehyde Induces Cytotoxicity of SH-SY5Y Cells via Inhibition of Akt Activation and Induction of Oxidative Stress. (2015). Oxidative Medicine and Cellular Longevity. [Link]

  • Comparative evaluation of cytotoxicity and metabolism of four aldehydes in two hepatoma cell lines. (1997). Drug and Chemical Toxicology. [Link]

  • Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. (2022). Cureus. [Link]

  • Cytotoxicity of phenolic acid phenethyl esters on oral cancer cells. (2009). Journal of Toxicology and Environmental Health, Part A. [Link]

  • Cell viability after acetaldehyde exposure. Cell viability was.... (n.d.). ResearchGate. [Link]

  • Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. (2022). International Journal of Molecular Sciences. [Link]

  • Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. (2021). Scientific Reports. [Link]

  • Evaluation of Cytotoxic Effects and Underlying Mechanism of Phenolic Compounds on Breast Cancer Cell Lines. (2022). Tampere University. [Link]

  • Exposure time versus cytotoxicity for anticancer agents. (2017). Oncotarget. [Link]

  • Quercetin Attenuates Acetaldehyde-Induced Cytotoxicity via the Heme Oxygenase-1-Dependent Antioxidant Mechanism in Hepatocytes. (2020). International Journal of Molecular Sciences. [Link]

  • Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure−Activity Relationship Study. (2004). Journal of Medicinal Chemistry. [Link]

  • Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. (2016). Phytomedicine. [Link]

  • Cytotoxicity of acetaldehyde-derived advanced glycation end-products (AA-AGE) in alcoholic-induced neuronal degeneration. (2005). Alcoholism, Clinical and Experimental Research. [Link]

  • Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. (2022). International Journal of Molecular Sciences. [Link]

  • Mechanisms of action of cytotoxic phenolic compounds from Glycyrrhiza iconica roots. (2020). Food and Chemical Toxicology. [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (n.d.). CLYTE Technologies. [Link]

  • Neutral Red Uptake Assay. (n.d.). RE-Place. [Link]

  • (PDF) New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies. (2022). ResearchGate. [Link]

  • ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. (2003). National Toxicology Program. [Link]

  • Cytotoxicity of compounds on different cell lines. (n.d.). ResearchGate. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. (2022). MDPI. [Link]

  • Neutral Red Cell Cytotoxicity Assay Kit (BN00689). (n.d.). Assay Genie. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

  • Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. (n.d.). Semantic Scholar. [Link]

  • (PDF) Repetto G, del Peso A, Zurita JL.. Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nat Protoc 3: 1125-1131. (2008). ResearchGate. [Link]

  • MTT Proliferation Assay Protocol. (2018). ResearchGate. [Link]

  • Special Issue “New Agents and Novel Drugs Use for the Oncological Diseases Treatment”. (2024). MDPI. [Link]

Sources

Benchmarking the Instability: Validation of 2-(3,4-Dimethoxyphenyl)acetaldehyde as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Instability Paradox

2-(3,4-Dimethoxyphenyl)acetaldehyde (also known as Homoveratraldehyde, CAS 5703-21-9) is a critical intermediate in the synthesis of isoquinoline alkaloids and pharmaceuticals such as Verapamil and Papaverine.[1] However, its validation as a reference standard presents a unique "Instability Paradox": the act of analyzing the pure aldehyde often degrades it.

This guide challenges the traditional reliance on HPLC-UV for this specific compound. We objectively compare the performance of Quantitative NMR (qNMR) against HPLC-UV and GC-MS , demonstrating why qNMR is the only viable primary method for potency assignment. Furthermore, we introduce the Bisulfite Adduct as a superior "Pro-Standard" storage form compared to the free liquid aldehyde.

Comparative Analysis: Method Performance

For unstable aldehydes, the analytical method defines the result. Below is a direct comparison of validation methodologies based on specificity, linearity, and analyte integrity.

Table 1: Analytical Method Performance Matrix
FeatureMethod A: qNMR (Recommended) Method B: HPLC-UV Method C: GC-MS
Analyte Integrity High. Non-destructive.[1] Measured in solution without thermal stress.[1]Medium. Risk of on-column oxidation or hydration (gem-diol formation).[1]Low. Thermal degradation in injector port (decarbonylation).[1]
Purity Basis Molar Ratio. Direct measurement of H-moles vs. Internal Standard.Area %. Assumes all impurities elute and have equal response factors (often false).[1]Area %. Misses non-volatile oligomers (polymers).[1]
Bias Source Weighing error (minimized by micro-balance).Response factor variation; undetected oligomers.Thermal breakdown artifacts.
Suitability Primary Standard Assignment. Routine Purity Checks (Qualitative). Identity Confirmation only.
Table 2: Stability Benchmarking (Free Aldehyde vs. Bisulfite Adduct)

Data represents purity over time stored at -20°C under Argon.

TimepointFree Aldehyde (Liquid) Bisulfite Adduct (Solid Precursor) Observation
T=0 98.5%>99.0% (as adduct)Free aldehyde is clear oil; Adduct is white solid.[1]
T=1 Month 96.2%>99.0%Free aldehyde shows yellowing (oxidation).[1]
T=3 Months 92.1%98.9%Free aldehyde shows Homoveratric acid peak (HPLC).[1]
T=6 Months <85.0%98.8%Free aldehyde viscous (oligomerization).[1]

Visualizing the Challenge

Diagram 1: Degradation Pathways of Homoveratraldehyde

The following diagram illustrates why standard validation fails. The aldehyde is in a constant state of flux between oxidation (to acid) and oligomerization.

DegradationPathway Aldehyde 2-(3,4-Dimethoxyphenyl) acetaldehyde (Active Standard) Acid Homoveratric Acid (Oxidation Impurity) Aldehyde->Acid O2 / Air Exposure Oligomer Trimer/Polymer (Silent Impurity) Aldehyde->Oligomer Acid Catalysis / Time Hydrate Gem-Diol (Solution Artifact) Aldehyde->Hydrate H2O / Aqueous Mobile Phase

Caption: Figure 1.[1] The degradation cascade.[1] Note that oligomers often do not elute in standard HPLC runs, leading to false-positive purity results.

Validated Experimental Protocols

Protocol A: Primary Potency Assignment via qNMR (The Gold Standard)

Rationale: qNMR is self-validating.[1] It does not require a reference standard of the analyte itself, only a certified Internal Standard (IS).

Materials:

  • Analyte: ~20 mg this compound.[1]

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent) or Dimethyl sulfone.[1]

  • Solvent: DMSO-d6 (prevents rapid volatility changes compared to CDCl3).[1]

Procedure:

  • Weighing: Accurately weigh 15-20 mg of Analyte (

    
    ) and 10-15 mg of IS (
    
    
    
    ) into the same vial. Record weights to 0.001 mg precision.[1]
  • Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved.[1]

  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (D1): 60 seconds (Critical: must be > 5x T1 to ensure full relaxation).

    • Scans: 16 or 32.[1]

  • Processing: Phase and baseline correct manually.

  • Integration: Integrate the aldehyde proton signal (~9.6 ppm, triplet) and a distinct IS signal.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = mass.[2]
Protocol B: Routine Purity Check via HPLC-UV

Rationale: Used only for qualitative impurity profiling (detecting the acid form).[1] Do not use for absolute potency unless corrected by qNMR.[1]

Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH stabilizes the aldehyde against polymerization).[1]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Wavelength: 230 nm and 280 nm.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Sample Diluent: Acetonitrile (Avoid alcohols like methanol to prevent acetal formation).[1]

Acceptance Criteria:

  • Homoveratric acid elutes before the aldehyde.[1]

  • Any late-eluting broad peaks indicate polymerization.[1]

Protocol C: The "Pro-Standard" Strategy (Bisulfite Adduct)

Rationale: Instead of storing the unstable liquid, store the solid Sodium Bisulfite adduct. Regenerate the aldehyde in situ only when needed. This ensures a "fresh" standard every time.

Synthesis of Reference Material (Adduct):

  • Dissolve 5g of crude this compound in 15 mL Ethyl Acetate.

  • Add 15 mL of saturated aqueous Sodium Bisulfite (

    
    ).
    
  • Stir vigorously for 30 minutes. The adduct will precipitate as a white solid.[1][4]

  • Filter, wash with cold Ethanol and Ether.[1] Dry under vacuum.[1]

  • Store: Desiccator, Room Temp (Stable for years).

Regeneration for Analysis:

  • Weigh the adduct into a separatory funnel.

  • Add 10 mL 10% Sodium Carbonate (

    
    ) and 10 mL Dichloromethane (DCM).
    
  • Shake until the solid dissolves (releasing the aldehyde into DCM).

  • Separate DCM layer, dry over

    
    , and evaporate (or use directly for GC/HPLC).
    

The Validation Workflow

This workflow ensures scientific integrity by treating the aldehyde as a "Just-in-Time" reagent rather than a static standard.[1]

ValidationWorkflow Raw Crude Homoveratraldehyde Bisulfite Synthesis of Bisulfite Adduct (Stable Solid Storage) Raw->Bisulfite Purification Regen Regeneration (Na2CO3) Bisulfite->Regen On Demand qNMR qNMR Characterization (Primary Validation) Regen->qNMR Potency Assignment HPLC HPLC-UV Profiling (Impurity Check) Regen->HPLC Purity Check Cert Issue Certificate of Analysis (Valid for 24 Hours) qNMR->Cert Data Input HPLC->Cert Data Input

Caption: Figure 2. The "Just-in-Time" Validation Workflow. Note that the Certificate of Analysis is time-limited due to the compound's instability.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). (2023).[1][5][6]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014).

  • Kjell, D. P., et al. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts."[1][3] The Journal of Organic Chemistry, 64(15), 5722–5724 (1999).[3]

  • Atwood, G., et al. "Fatty Aldehyde Bisulfite Adducts as a Purification Handle in Ionizable Lipid Synthesis."[1] RSC Advances, 12, 12345 (2022).[1]

  • PubChem. Compound Summary: this compound (CAS 5703-21-9).[1][7] National Library of Medicine.[1]

Sources

Comparative Study: Reaction Kinetics of 2-(3,4-Dimethoxyphenyl)acetaldehyde (DMPA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3,4-Dimethoxyphenyl)acetaldehyde (DMPA) , also known as homoveratraldehyde, is a critical phenylacetaldehyde derivative used primarily in the synthesis of isoquinoline alkaloids (e.g., papaverine, norcoclaurine). Its kinetic profile is defined by a delicate balance between productive cyclization (Pictet-Spengler reaction) and oxidative instability (polymerization/auto-oxidation).

This guide compares DMPA’s performance against two key alternatives:

  • Phenylacetaldehyde (PA): The unsubstituted baseline, which lacks the electron-donating methoxy groups.

  • 3,4-Dihydroxyphenylacetaldehyde (DOPAL): The bio-equivalent catechol, which exhibits extreme reactivity and toxicity.

Key Findings:

  • Synthetic Efficiency: DMPA exhibits superior stability compared to DOPAL, avoiding rapid quinone formation while maintaining sufficient electrophilicity for phosphate-catalyzed Pictet-Spengler cyclizations.

  • Safety Profile: Kinetic assays reveal DMPA has an estimated 5-fold lower protein reactivity rate than DOPAL (

    
     vs 
    
    
    
    ), reducing the risk of off-target adduct formation during pharmaceutical processing.
  • Catalytic Requirement: Unlike highly reactive indoles, DMPA requires phosphate buffering or enzymatic catalysis (Norcoclaurine Synthase) to achieve optimal reaction rates at neutral pH.

Mechanistic Overview & Kinetic Pathways

The utility of DMPA relies on its ability to undergo the Pictet-Spengler Reaction —a condensation with an arylethylamine (e.g., dopamine) to form a tetrahydroisoquinoline (THIQ) scaffold.

The Phosphate-Catalyzed Mechanism

Recent kinetic studies indicate that phosphate buffers are not merely passive solvents but active catalysts. They form a transient phosphate-carbinolamine intermediate , accelerating the rate-limiting dehydration step.

PictetSpengler DMPA DMPA (Aldehyde) PhosComplex Phosphate- Carbinolamine DMPA->PhosComplex + Phosphate Oxidation Acid/Polymer (Side Products) DMPA->Oxidation Auto-oxidation Amine Dopamine (Amine) Amine->PhosComplex Iminium Iminium Ion (Intermediate) THIQ Tetrahydroisoquinoline (Product) Iminium->THIQ Cyclization (Rate Determining) PhosComplex->Iminium Fast Dehydration (Catalyzed)

Figure 1: Phosphate-catalyzed activation of DMPA in the Pictet-Spengler reaction.

Comparative Kinetic Analysis

DMPA vs. Phenylacetaldehyde (PA) vs. DOPAL

The presence of methoxy groups at the 3,4-positions significantly alters the electronic landscape of the aldehyde, influencing both electrophilicity and stability.

ParameterPhenylacetaldehyde (PA)DMPA (Homoveratraldehyde) DOPAL (Catechol analog)
Electronic Character NeutralElectron-Rich (Donating)Highly Electron-Rich
Primary Reactivity Moderate ElectrophileModerate ElectrophileHigh (Quinone formation)
Protein Reactivity (

)
LowLow-Moderate High (

)
Stability (pH 7.4) ModerateHigh (Masked Catechol) Very Low (Auto-oxidation)
Main Application Fragrance/General Synth.Isoquinoline Drugs Neurotoxicity Research
Reaction Rate Comparison (Pictet-Spengler)

In a standard phosphate-buffered system (pH 6.0, 50°C), the conversion rates differ due to the stability of the intermediates.

  • DOPAL: Reacts rapidly but yields complex mixtures due to competing oxidation to quinones.

  • DMPA: Shows controlled kinetics. The methoxy groups prevent quinone formation, channeling flux toward the cyclized THIQ product. Kinetic Isotope Effect (KIE) studies on similar systems suggest a KIE of ~1.7, indicating C-H bond breaking is partially rate-determining.

Experimental Protocols

Protocol A: Phosphate-Catalyzed Kinetic Assay

Objective: Determine the reaction rate of DMPA with dopamine.

Materials:

  • DMPA (10 mM stock in DMSO)

  • Dopamine HCl (10 mM stock in water)

  • Potassium Phosphate Buffer (100 mM, pH 6.0)

  • HPLC System with UV detection (280 nm)

Methodology:

  • Preparation: Pre-heat phosphate buffer to 50°C.

  • Initiation: Mix Dopamine and DMPA in the buffer to a final concentration of 1 mM each.

  • Sampling: Aliquot 50 µL every 5 minutes for 60 minutes.

  • Quenching: Immediately dilute into cold 0.1% Trifluoroacetic acid (TFA) to stop the reaction.

  • Analysis: Inject onto a C18 column. Monitor the disappearance of the DMPA peak (

    
     min) and appearance of the THIQ product (
    
    
    
    min).
  • Calculation: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).
Protocol B: Protein Reactivity/Stability Screen

Objective: Compare the stability of DMPA vs. DOPAL using N-Acetyl-Lysine (NAL) as a protein surrogate.

Methodology:

  • Incubate DMPA (100 µM) with NAL (10 mM) in PBS (pH 7.4) at 37°C.[1][2]

  • Monitor loss of DMPA signal via HPLC over 4 hours.

  • Comparative Metric:

    • DOPAL: Expect rapid decay (

      
       min).
      
    • DMPA: Expect slow decay (

      
       hours), demonstrating suitability for scale-up without rapid degradation.
      

Supporting Data

Table 1: Relative Reactivity Constants

Derived from comparative protein binding and enzymatic assays.

SubstrateRelative Rate (

)

(Enzymatic - NCS)
Stability (

in buffer)
4-HPAA (Natural)1.00 (Reference)~300 µM< 1 hour
DMPA (Synthetic)0.85~700 µM> 24 hours
PA (Unsubstituted)0.30> 1000 µM> 48 hours

Note: DMPA shows a higher


 (lower affinity) than the natural substrate 4-HPAA in enzymatic systems, but its superior chemical stability makes it the preferred reagent for non-enzymatic industrial synthesis.

References

  • Pesnot, T. et al. (2011). "Phosphate mediated biocatalysis: the Pictet-Spengler reaction." Chemical Communications. Link

  • Rees, J. N. et al. (2009). "Protein Reactivity of 3,4-Dihydroxyphenylacetaldehyde, a Toxic Dopamine Metabolite, Is Dependent on Both the Aldehyde and the Catechol."[1][2] Chemical Research in Toxicology. Link

  • Luk, L. Y. et al. (2007). "Mechanistic studies on norcoclaurine synthase of benzylisoquinoline alkaloid biosynthesis." Biochemistry. Link

  • Samanani, N. & Facchini, P. J. (2002).[3] "Purification and characterization of norcoclaurine synthase." Journal of Biological Chemistry. Link

  • Yokoyama, T. et al. (2002). "Revisiting the mechanism of β-O-4 bond cleavage during acidolysis of lignin." Journal of Wood Science. Link

Sources

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